molecular formula C22H23NO4S2 B12409726 Zofenopril-d5

Zofenopril-d5

Cat. No.: B12409726
M. Wt: 434.6 g/mol
InChI Key: IAIDUHCBNLFXEF-XWULOZFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zofenopril-d5 is a useful research compound. Its molecular formula is C22H23NO4S2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23NO4S2

Molecular Weight

434.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-methyl-3-(2,3,4,5,6-pentadeuteriobenzoyl)sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1/i2D,4D,5D,8D,9D

InChI Key

IAIDUHCBNLFXEF-XWULOZFOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3)[2H])[2H]

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

What is Zofenopril-d5 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zofenopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. This document details its chemical properties, its primary application as an internal standard in quantitative analysis, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts: The Role of Deuterated Standards

This compound is a stable isotope-labeled version of Zofenopril, where five hydrogen atoms have been replaced with deuterium.[1][2] This isotopic substitution results in a compound that is chemically identical to Zofenopril but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.[2]

In quantitative bioanalysis, deuterated compounds like this compound are invaluable as internal standards.[2] They are added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation and analysis. Because the internal standard behaves nearly identically to the analyte of interest (Zofenopril) during extraction, chromatography, and ionization, it can be used to accurately correct for any sample loss or variability in the analytical process. This ensures high precision and accuracy in the final measurement of the drug's concentration.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methodologies.

PropertyValue
Chemical Name (4S)-1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-((phenyl-d5)thio)-L-proline
Molecular Formula C₂₂H₁₈D₅NO₄S₂
Molecular Weight 434.58 g/mol
Appearance Colorless to off-white solid-liquid mixture
Purity Typically ≥99% deuterated forms (d₁-d₅)
Solubility Soluble in DMSO and Methanol
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months
Unlabeled CAS Number 81872-10-8

Note: Some physical properties such as boiling point and density have been predicted for the unlabeled Zofenopril and can be considered as estimates for this compound.

Relationship and Application of this compound

The logical relationship between Zofenopril and this compound and its application as an internal standard are illustrated in the following diagrams.

Figure 1: Isotopic Relationship Zofenopril Zofenopril (Analyte) Zofenopril_d5 This compound (Internal Standard) Zofenopril->Zofenopril_d5 Deuterium Labeling

Figure 1: Isotopic Relationship

Figure 2: Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Chromatographic Separation (HPLC/UPLC) Evaporation->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Data_Analysis Data Analysis (Ratio of Analyte/IS vs. Concentration) MS->Data_Analysis

Figure 2: Workflow for Quantitative Analysis

Experimental Protocol: Quantification of Zofenopril in Human Plasma using LC-MS/MS

The following is a representative, detailed protocol for the quantitative analysis of Zofenopril in human plasma using this compound as an internal standard. This protocol is synthesized from established methodologies for the analysis of Zofenopril and its metabolites.[3][4]

1. Materials and Reagents

  • Zofenopril reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Zofenopril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Zofenopril reference standard in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Zofenopril Working Solutions: Prepare a series of working solutions by serially diluting the Zofenopril stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen human plasma samples to room temperature.

  • To 200 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Zofenopril from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zofenopril: Precursor ion (m/z) → Product ion (m/z) (e.g., based on fragmentation of the protonated molecule [M+H]⁺).[5]

      • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., based on fragmentation of the protonated molecule [M+D]⁺ or [M-H+6]⁺).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas for both Zofenopril and this compound MRM transitions.

  • Calculate the peak area ratio of Zofenopril to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Zofenopril in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The provided information on its chemical properties and a detailed, representative experimental protocol will aid in its effective application for accurate and precise quantitative analysis.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway and isotopic labeling process for Zofenopril-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, this document outlines a scientifically sound approach based on established organic chemistry principles and published synthetic routes for Zofenopril and related deuterated compounds.

Introduction to Zofenopril and the Role of Isotopic Labeling

Zofenopril is a potent ACE inhibitor used in the treatment of hypertension and cardiovascular diseases.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[2] To accurately quantify Zofenopril and its metabolites in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential. This compound, where five hydrogen atoms are replaced by deuterium, serves this purpose, allowing for precise quantification via mass spectrometry.[3] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule.[2]

Proposed Synthesis Pathway for this compound

The synthesis of this compound can be logically approached by first synthesizing a deuterated precursor, followed by coupling it with the other non-labeled fragment of the molecule, mirroring the established synthesis of Zofenopril. The most common synthetic route for Zofenopril involves the condensation of (S)-3-(benzoylthio)-2-methylpropanoic acid with (4S)-4-(phenylthio)-L-proline.[4][5][6] Therefore, the most straightforward approach to this compound is to introduce the deuterium atoms into one of these precursors. This guide will focus on the deuteration of the proline moiety.

Overall Synthetic Scheme

The proposed synthesis is a multi-step process beginning with the deuteration of a suitable proline precursor, followed by coupling and final product formation.

Zofenopril_d5_Synthesis_Pathway cluster_deuteration Deuteration of Proline Precursor cluster_coupling Coupling Reaction cluster_final_product Final Product Formation L-Glutamic_acid L-Glutamic acid L-Pyroglutamic_acid_d5 L-Pyroglutamic acid-d5 L-Glutamic_acid->L-Pyroglutamic_acid_d5 H/D Exchange L-Proline_d5 L-Proline-d5 L-Pyroglutamic_acid_d5->L-Proline_d5 Reduction Zofenopril_d5_acid This compound (acid form) L-Proline_d5->Zofenopril_d5_acid + (S)-3-(benzoylthio)-2-methylpropanoyl chloride Zofenopril-d5_Calcium This compound Calcium Zofenopril_d5_acid->Zofenopril-d5_Calcium + Calcium Salt

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key steps in the synthesis of this compound.

Synthesis of L-Proline-d5

A common method for the synthesis of labeled L-proline is via the reduction of isotopically labeled L-pyroglutamic acid, which can be prepared from L-glutamic acid.

Experimental Workflow: L-Proline-d5 Synthesis

proline_d5_workflow start Start: L-Glutamic Acid step1 H/D Exchange: - Reflux in D2O with DCl - Isolate L-Pyroglutamic acid-d5 start->step1 step2 Reduction: - React with a reducing agent (e.g., LiAlH4-d4) in an aprotic solvent (e.g., THF) step1->step2 step3 Work-up and Purification: - Quench reaction - Extract and purify L-Proline-d5 step2->step3 end End: L-Proline-d5 step3->end

Caption: Experimental workflow for the synthesis of L-Proline-d5.

Protocol:

  • Deuteration of L-Glutamic Acid to L-Pyroglutamic Acid-d5: L-glutamic acid is subjected to H/D exchange by refluxing in deuterium oxide (D₂O) with a catalytic amount of deuterium chloride (DCl). This process facilitates the exchange of labile protons. Subsequent heating leads to cyclization to form L-pyroglutamic acid-d5.

  • Reduction to L-Proline-d5: The resulting L-pyroglutamic acid-d5 is then reduced. A suitable deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), is used to introduce deuterium into the non-labile positions of the proline ring during the reduction of the lactam.

  • Purification: The final L-Proline-d5 is purified using standard techniques such as ion-exchange chromatography or crystallization.

Synthesis of (S)-3-(benzoylthio)-2-methylpropanoyl chloride

This acyl chloride is prepared from (S)-3-(benzoylthio)-2-methylpropanoic acid.

Protocol:

  • (S)-3-(benzoylthio)-2-methylpropanoic acid is dissolved in a dry, aprotic solvent such as dichloromethane.

  • A chlorinating agent, for example, oxalyl chloride or thionyl chloride, is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred until the conversion to the acid chloride is complete, as monitored by techniques like IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude (S)-3-(benzoylthio)-2-methylpropanoyl chloride, which is typically used immediately in the next step.

Coupling of L-Proline-d5 and (S)-3-(benzoylthio)-2-methylpropanoyl chloride

This step involves the formation of the amide bond to create the this compound backbone.

Protocol:

  • L-Proline-d5 is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide in water) to form the corresponding carboxylate salt.

  • The freshly prepared (S)-3-(benzoylthio)-2-methylpropanoyl chloride, dissolved in a suitable organic solvent (e.g., toluene), is added slowly to the aqueous solution of L-Proline-d5 at a controlled low temperature.

  • The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the continuous addition of a base to neutralize the HCl formed during the reaction.

  • After the reaction is complete, the mixture is acidified to protonate the carboxylic acid group of this compound.

  • The product is then extracted into an organic solvent, and the solvent is evaporated to yield crude this compound.

Purification and Salt Formation

The crude this compound is purified by chromatography (e.g., silica gel column chromatography). For use as a stable internal standard, it is often converted to a more stable salt form, such as the calcium salt.

Protocol:

  • Purified this compound (in its free acid form) is dissolved in a suitable solvent like ethanol.

  • A solution of a calcium salt, such as calcium chloride, in water is added.

  • The pH is adjusted to facilitate the precipitation of this compound calcium salt.

  • The precipitated solid is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum.

Data Presentation

The following tables summarize representative quantitative data that could be expected from the synthesis of this compound. These values are illustrative and based on typical yields and purities for similar chemical transformations.

Table 1: Reaction Yields

Reaction StepProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
Deuteration and CyclizationL-Pyroglutamic acid-d510.58.985
ReductionL-Proline-d58.56.475
CouplingThis compound (acid)25.218.975
Salt FormationThis compound Calcium19.518.193

Table 2: Product Purity and Isotopic Enrichment

CompoundPurity (by HPLC) (%)Isotopic Enrichment (by MS) (%)
L-Proline-d5>98>98
This compound Calcium>99>98

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a critical tool in pharmaceutical research and development. The detailed experimental protocols, data tables, and diagrams offer a valuable resource for scientists involved in the synthesis of isotopically labeled compounds. The successful synthesis of high-purity this compound enables accurate and reliable bioanalytical studies, ultimately contributing to a better understanding of the pharmacology of Zofenopril.

References

Zofenopril-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Zofenopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis, offering detailed information on its chemical properties, analytical applications, and the biochemical pathways of its non-deuterated counterpart.

Core Compound Data

This compound is primarily utilized as an internal standard in bioanalytical studies for the quantification of Zofenopril in biological matrices.[1] The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule during sample extraction and chromatographic separation.

It is important to note that a specific, universally recognized CAS number for this compound is not consistently available in commercial and scientific literature. Often, the CAS number of the parent compound, Zofenopril (81872-10-8), is referenced for the deuterated standard.[2][3][4] Researchers should therefore rely on the specific molecular formula and weight provided by the supplier to ensure the identity of the standard.

The molecular weight and formula of this compound can vary depending on the position and number of deuterium atoms incorporated into the molecule. The table below summarizes the key quantitative data for different isotopologues of this compound.

ParameterThis compound (Benzoic-d5)This compound (Thiophenyl-d5)This compound (benzoyl-d5)
CAS Number 81872-10-8 (unlabeled reference)[4]81872-10-8 (unlabeled reference)[3]Not Available
Molecular Formula C₂₂H₁₈D₅NO₄S₂[4]C₂₂H₁₈D₅NO₄S₂[3]C₂₃H₁₈D₅NO₄S₂[5]
Molecular Weight ( g/mol ) 434.58[4][6]434.59[3]446.59[5]
Chemical Name (2S,4S)-1-((S)-3-((benzoyl-d5)thio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid(2S,4S)-1-((S)-3-(Benzoylthio)-2-methylpropanoyl)-4-((phenyl-d5)thio)pyrrolidine-2-carboxylic acid[7](2S,4S)-1-((S)-3-((benzoyl-2,3,4,5,6-d5)thio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid[5]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Zofenopril, the non-deuterated parent compound, is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[8] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[8]

By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion, resulting in lower blood pressure.[8]

Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[8] By inhibiting ACE, Zofenoprilat increases the levels of bradykinin, which further contributes to the blood pressure-lowering effect.[8]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Zofenopril Zofenopril Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active) Zofenopril->Zofenoprilat Hydrolysis ACE_Inhibition ACE Inhibition Zofenoprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_I

Figure 1. Mechanism of action of Zofenopril within the RAAS pathway.

Experimental Protocol: Quantification of Zofenopril in Human Plasma using LC-MS/MS

The following protocol is a representative example of how this compound is used as an internal standard for the quantification of Zofenopril in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies.

1. Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare primary stock solutions of Zofenopril and this compound (as the internal standard, IS) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Zofenopril stock solution to create calibration standards at concentrations ranging from approximately 0.1 to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40-45°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Zofenopril: Monitor the transition from the precursor ion (parent mass) to a specific product ion.

      • This compound (IS): Monitor the corresponding mass-shifted transition.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

4. Data Analysis

  • Integrate the peak areas for both Zofenopril and this compound (IS).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Zofenopril in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_Data 3. Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Add_Solvent Add Extraction Solvent (e.g., MTBE) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integrate Integrate Peak Areas (Analyte & IS) MS_Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantify Quantify Unknown Samples Calibration_Curve->Quantify

Figure 2. Workflow for the bioanalysis of Zofenopril using this compound.

References

Deuterated Zofenopril for Internal Standard Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated zofenopril as an internal standard in the bioanalysis of zofenopril and its active metabolite, zofenoprilat. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in complex biological matrices.

Introduction to Zofenopril and the Need for a Deuterated Internal Standard

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and cardiovascular diseases. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat, which exerts the therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II.[1]

Accurate measurement of zofenopril and zofenoprilat concentrations in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as deuterated zofenopril, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the reliability of the analytical data.

Synthesis of Deuterated Zofenopril

Proposed Synthetic Scheme:

A possible approach involves the catalytic deuteration of a protected 3,4-dehydro-L-proline derivative. This deuterated proline intermediate can then be coupled with the appropriate side chain to yield deuterated zofenopril. The deuterium labels would be incorporated into the pyrrolidine ring of the proline structure, providing a stable isotopic signature.

Physicochemical Properties

The physicochemical properties of deuterated zofenopril are expected to be nearly identical to those of unlabeled zofenopril, with a slight increase in molecular weight due to the incorporated deuterium atoms. This similarity ensures that the internal standard co-elutes with the analyte during chromatography and exhibits similar ionization characteristics in the mass spectrometer.

Metabolism of Zofenopril

Zofenopril undergoes extensive and rapid metabolism in the body. The primary metabolic pathway is the hydrolysis of the thioester bond to form the active metabolite, zofenoprilat.[2] This conversion is so efficient that zofenopril is often completely hydrolyzed to zofenoprilat.[2]

dot

Zofenopril Zofenopril Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis (Esterases) Minor_Metabolites Minor Metabolites Zofenoprilat->Minor_Metabolites Further Metabolism cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Deuterated Zofenopril (IS) Plasma_Sample->Add_IS Add_DTT Add DTT (Reducing Agent) Add_IS->Add_DTT Acidify Acidify with HCl Add_DTT->Acidify LLE Liquid-Liquid Extraction (MTBE) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

References

Stability of Zofenopril: A Technical Overview and the Uncharted Territory of its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the stability of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril reveals its susceptibility to degradation under specific stress conditions, particularly oxidation and base hydrolysis. While comprehensive data exists for Zofenopril, a comparative stability profile with its deuterated form, Zofenopril-d5, remains unpublished in publicly accessible scientific literature, precluding a direct comparative analysis.

This technical guide provides a detailed examination of the stability of Zofenopril based on available scientific research. It summarizes quantitative data from forced degradation studies, outlines the experimental protocols used to assess its stability, and visualizes the known degradation pathways. For researchers, scientists, and drug development professionals, this guide offers a foundational understanding of Zofenopril's chemical stability.

Zofenopril Stability Profile

Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Research by Ramesh et al. (2014) provides a comprehensive forced degradation study of Zofenopril under conditions stipulated by the International Council for Harmonisation (ICH) of Technical Requirements for Pharmaceuticals for Human Use.[1][2]

The study reveals that Zofenopril is stable under thermal, acidic, neutral, and photolytic stress conditions. However, it undergoes significant degradation when exposed to oxidative and alkaline (base hydrolysis) conditions.[1][2]

Summary of Forced Degradation Studies on Zofenopril
Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 N HCl at 80°C for 24hStable
Base Hydrolysis 0.1 N NaOH at room temp. for 48hExtensive Degradation
Neutral Hydrolysis Water at 80°C for 24hStable
Oxidative Degradation 30% H₂O₂ at room temp. for 48hExtensive Degradation
Thermal Degradation 60°C for 48hStable
Photostability UV light (254 nm) for 48hStable

Experimental Protocols for Zofenopril Stability Testing

The following methodologies are based on the validated stability-indicating assay for Zofenopril as detailed in the scientific literature.[1][2]

Chromatographic Conditions

A validated isocratic LC-MS/MS method is employed for the separation and identification of Zofenopril and its degradation products.

  • Column: Phenomenex (Luna) C18 (250mm × 4.6mm, 5µm)

  • Mobile Phase: 20mM Ammonium Acetate: Acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Mass Spectrometry (MS/MS)

Forced Degradation Protocol

1. Preparation of Stock Solution: A stock solution of Zofenopril (1 mg/mL) is prepared in a mixture of acetonitrile and water (50:50, v/v).

2. Stress Conditions:

  • Acid Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N HCl and heated at 80°C for 24 hours. The solution is then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 48 hours. The solution is then neutralized with 0.1 N HCl.

  • Neutral Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of water and heated at 80°C for 24 hours.

  • Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 48 hours.

  • Thermal Degradation: The solid drug substance is kept in an oven at 60°C for 48 hours.

  • Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) for 48 hours.

3. Sample Analysis: After exposure to the respective stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the validated LC-MS/MS method.

Zofenopril Degradation Pathways

Under oxidative and basic hydrolytic stress, Zofenopril degrades into six identified products. The primary degradation pathways involve the oxidation of the sulfur atom in the thioester group and the hydrolysis of the amide and thioester bonds.

Zofenopril_Degradation cluster_oxidation Oxidative Degradation cluster_hydrolysis Base Hydrolysis Zofenopril Zofenopril (m/z 430) DP1 Degradation Product 1 (Oxidation) Zofenopril->DP1 [O] DP2 Degradation Product 2 (Oxidation) Zofenopril->DP2 [O] DP3 Degradation Product 3 (Hydrolysis) Zofenopril->DP3 OH- DP4 Degradation Product 4 (Hydrolysis) Zofenopril->DP4 OH- DP5 Degradation Product 5 (Hydrolysis) Zofenopril->DP5 OH- DP6 Degradation Product 6 (Hydrolysis) Zofenopril->DP6 OH-

Figure 1: Zofenopril Degradation Pathways

The Case of this compound: An Information Gap

This compound is the deuterated analog of Zofenopril, where five hydrogen atoms have been replaced by deuterium. Such isotopic labeling is a common practice in drug metabolism and pharmacokinetic (DMPK) studies to serve as an internal standard for quantitative analysis.[3][4] While deuteration can sometimes alter the metabolic profile and, potentially, the stability of a molecule due to the kinetic isotope effect, there are no publicly available studies that have investigated the stability of this compound under forced degradation or other stress conditions.

The absence of such data makes a direct stability comparison between Zofenopril and this compound impossible at this time. Further research is required to elucidate the degradation pathways and stability profile of this compound to determine if deuteration confers any stability advantages or disadvantages.

Conclusion

The stability of Zofenopril is well-characterized, with known degradation pathways under oxidative and alkaline conditions. The provided experimental protocols offer a robust framework for its stability assessment. However, the stability profile of its deuterated counterpart, this compound, remains an unexplored area. For researchers and drug development professionals, this highlights a gap in the current knowledge and a potential avenue for future investigation to fully understand the chemical properties of this deuterated analog. Until such studies are conducted, any assumptions about the comparative stability of this compound would be purely speculative.

References

Commercial Suppliers and Technical Guide for Zofenopril-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for Zofenopril-d5, a deuterated internal standard crucial for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This document also outlines the mechanism of action of Zofenopril, its relevant signaling pathways, and detailed experimental protocols for its analysis, aiding researchers in its application for pharmacokinetic and other research studies.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The product is primarily intended for use as an internal standard in quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of Zofenopril in biological matrices.[1] Below is a summary of key information from various suppliers.

SupplierProduct NameCatalog/Item NumberPurity/Isotopic EnrichmentAvailable QuantitiesNotes
MedchemExpress This compoundHY-112445SNot specified1 mgFor research use only.[2]
Cayman Chemical This compound43425≥99% deuterated forms (d1-d5)1 mgInternal standard for quantification of zofenopril.[3]
InvivoChem This compoundV48836≥98%500 mg, 1 gDeuterium labeled form of Zofenopril.[4]
Acanthus Research This compoundZFP-16-001Not specifiedContact for pricingDrug Substance Stable Isotope Labeled Reference Standard.[5]
Clinivex This compound (Thiophenyl-d5)Not specifiedNot specifiedEnquire for detailsReference standard for scientific research.[6]
Simson Pharma Zofenopril D5Not specifiedHigh qualityEnquire for detailsAccompanied by a Certificate of Analysis.[7]
TLC Pharmaceutical Standards This compound (Thiophenyl-d5)Z-097Not specifiedEnquire for detailsAlso offers other Zofenopril-related compounds.[8]

Mechanism of Action and Signaling Pathway

Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat.[5][9] Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][6] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), which is a key regulator of blood pressure.[5][8]

ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[5][8][10] Angiotensin II exerts its effects by binding to the Angiotensin II receptor type 1 (AGTR1), leading to vasoconstriction, increased aldosterone secretion, and consequently, an increase in blood pressure.[2][10]

By inhibiting ACE, Zofenoprilat reduces the production of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[5] Additionally, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5][11] Inhibition of ACE by Zofenoprilat leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[5][11]

The unique sulfhydryl group in Zofenopril may also confer additional cardioprotective benefits through antioxidant and anti-inflammatory properties.[12][13]

Below is a diagram illustrating the signaling pathway of ACE inhibitors like Zofenopril.

Mechanism of action of Zofenopril as an ACE inhibitor.

Experimental Protocols: Quantification of Zofenopril using LC-MS/MS

The use of a deuterated internal standard like this compound is highly recommended for the accurate quantification of Zofenopril in biological samples by LC-MS/MS.[1] The following is a generalized protocol based on published methods for the analysis of Zofenopril and its active metabolite, Zofenoprilat.[3][7][9][14]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).[7][14]

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 or a phenyl-hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) is often used.[14][15]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or 20mM ammonium acetate).[7][15] A common mobile phase composition is methanol and 0.1% formic acid in water (85:15, v/v).[7]

  • Flow Rate: Typically around 0.2 to 1.0 mL/min.[7][14]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[7][14]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zofenopril: The specific precursor-to-product ion transition for Zofenopril would need to be determined empirically.

    • This compound (Internal Standard): The precursor ion will be shifted by +5 m/z units compared to Zofenopril, and the product ion may or may not be shifted depending on the fragmentation pattern.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Zofenopril) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of Zofenopril in the unknown samples is then determined from the calibration curve.

Below is a diagram illustrating the general experimental workflow for the quantification of Zofenopril using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Acidify Acidification Spike->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify Zofenopril Concentration Calibrate->Quantify

Workflow for Zofenopril quantification by LC-MS/MS.

References

Zofenopril-d5: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Zofenopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This compound is primarily utilized as an internal standard for the quantification of Zofenopril in various analytical methods, such as GC- or LC-mass spectrometry.[1] Given its importance in research and development, a thorough understanding of its safe handling is paramount.

This document summarizes key chemical and physical properties, provides guidance on safe laboratory practices, and outlines emergency procedures. The information herein is compiled from material safety data sheets (MSDS) and other technical sources for Zofenopril and its deuterated form.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundZofenoprilZofenopril Calcium SaltSource(s)
Molecular Formula C22H18D5NO4S2C22H23NO4S2C44H44CaN2O8S4[1][5]
Molecular Weight 434.58 g/mol 429.55 g/mol 897.16 g/mol [1]
Appearance Colorless to off-white solid-liquid mixtureFoamy solidCrystalline solid[1]
Melting Point Not available42-44°C>250°C
Solubility Soluble in DMSO, Ethanol, DMFNot specifiedMixes with water[1]

Table 2: Toxicological Profile of Zofenopril (as a proxy for this compound)

HazardDescriptionSource(s)
Acute Toxicity Harmful if swallowed.
Health Hazards May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. May cause drowsiness or dizziness.
Developmental Toxicity Based on animal studies, may result in toxic effects to the fetus. ACE inhibitors can cause injury and death to the developing fetus, particularly in the later stages of pregnancy.
Hypersensitivity Exposure to small quantities may induce hypersensitivity reactions, including bronchospasm, urticaria, and angioneurotic edema.

Mechanism of Action: ACE Inhibition

Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, zofenoprilat.[6][7] Zofenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][8][9] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[8][9] By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] This leads to vasodilation and a reduction in blood pressure.[8] Additionally, the inhibition of ACE leads to an increase in bradykinin, a vasodilator, further contributing to the antihypertensive effect.[8]

Zofenopril Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Zofenopril This compound (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis Zofenoprilat->ACE Inhibits Zofenoprilat->ACE Inhibits Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of Zofenopril as an ACE inhibitor.

Experimental Workflow for Safe Handling

A systematic approach is crucial when handling this compound in a laboratory setting. The following workflow outlines the key steps to ensure the safety of personnel and the integrity of the experiment.

Safe Handling Workflow Prep Preparation Read_SDS Read SDS & SOPs Prep->Read_SDS Handling Handling & Use Spill Spill Response Handling->Spill Storage Storage Handling->Storage Disposal Waste Disposal Handling->Disposal Weigh_Transfer Weighing & Transfer Handling->Weigh_Transfer Minor_Spill Minor Spill Spill->Minor_Spill Is it minor? Major_Spill Major Spill Spill->Major_Spill Is it major? Store_Sealed Store in a Tightly Sealed Container Storage->Store_Sealed Collect_Waste Collect Waste in a Labeled Container Disposal->Collect_Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Read_SDS->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Ventilation->Handling Solubilization Solubilization Weigh_Transfer->Solubilization Store_Temp Store at Recommended Temperature (-20°C for powder) Store_Sealed->Store_Temp Dispose_Regs Dispose According to Local Regulations Collect_Waste->Dispose_Regs

Caption: A generalized workflow for the safe handling of this compound.

Hazard Identification and Control

A proactive approach to hazard management is essential. The hierarchy of controls should be applied to mitigate risks associated with handling this compound.

Hazard Identification and Control Hazard_ID Hazard Identification (Review SDS) Risk_Assess Risk Assessment Hazard_ID->Risk_Assess Control_Measures Control Measures (Hierarchy of Controls) Risk_Assess->Control_Measures Elimination Elimination/Substitution (Not Feasible) Control_Measures->Elimination Engineering Engineering Controls (Fume Hood, Ventilation) Control_Measures->Engineering Administrative Administrative Controls (SOPs, Training) Control_Measures->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control_Measures->PPE Review Review & Monitor Engineering->Review Administrative->Review PPE->Review

Caption: Hazard identification and control hierarchy for this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following provides general guidance for common laboratory procedures involving this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage as a powder, -20°C is recommended.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Procedures
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure and accidents in the laboratory.

References

The Critical Role of Zofenopril-d5 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is rapidly metabolized to its active form, zofenoprilat. Understanding the pharmacokinetic profile of both the parent drug and its active metabolite is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. In this context, the use of a stable isotope-labeled internal standard, such as Zofenopril-d5, is indispensable for accurate and precise quantification in bioanalytical studies. This technical guide provides a comprehensive overview of the role of this compound in pharmacokinetic research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

The Indispensable Role of this compound as an Internal Standard

In pharmacokinetic studies, especially those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to control for variability during sample preparation and analysis. This compound, a deuterated form of Zofenopril, serves as an ideal internal standard for the quantification of Zofenopril.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. Because this compound is chemically identical to Zofenopril, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of potential variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise measurements of Zofenopril concentrations in biological matrices.

Pharmacokinetics of Zofenopril and Zofenoprilat

Zofenopril is readily absorbed after oral administration and undergoes extensive and rapid hydrolysis to its active metabolite, zofenoprilat. The peak plasma concentrations of both zofenopril and zofenoprilat are typically reached within 1.5 hours.[1][2] The conversion of the prodrug to its active form is a key step in its mechanism of action.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Zofenopril and its active metabolite, Zofenoprilat, following oral administration in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Zofenopril

ParameterValueReference
Tmax (h) 1.19[2]
Cmax (ng/mL) Varies with dose[3][4]
t½ (h) ~1[3]
AUC (ng·h/mL) Varies with dose[4]

Table 2: Pharmacokinetic Parameters of Zofenoprilat

ParameterValueReference
Tmax (h) 1.36[2]
Cmax (ng/mL) Varies with dose[3][4]
t½ (h) ~5.5[3]
AUC (ng·h/mL) Varies with dose[4]

Experimental Protocols for Pharmacokinetic Analysis

The accurate quantification of zofenopril and zofenoprilat in biological matrices, typically plasma, is achieved through validated bioanalytical methods, most commonly LC-MS/MS.

Detailed Bioanalytical Method Using this compound

This section outlines a representative experimental protocol for the simultaneous determination of zofenopril and zofenoprilat in human plasma using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

  • Add 100 µL of a reducing agent solution (e.g., 200 mM dithiothreitol) to stabilize zofenoprilat by preventing the formation of disulfide bonds.

  • Vortex for 30 seconds and incubate at room temperature for 20 minutes.

  • Add 100 µL of 0.5 M hydrochloric acid to acidify the sample.

  • Add 4 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 or phenyl-hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium acetate is typically used. For example, a mobile phase of methanol and 0.1% formic acid in water (85:15, v/v) can be effective.[5]

  • Flow Rate: A flow rate of 0.2 to 1.0 mL/min is common.[5]

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for each analyte are optimized for sensitivity and specificity.

    • Zofenopril: Specific parent and daughter ion transitions would be determined during method development.

    • Zofenoprilat: Specific parent and daughter ion transitions would be determined during method development.

    • This compound: The parent ion will be shifted by +5 m/z compared to Zofenopril, and the daughter ion transition will be selected for quantification.

Visualizing Key Processes

Metabolic Pathway of Zofenopril

Zofenopril is a prodrug that is metabolically activated through hydrolysis to form the active ACE inhibitor, zofenoprilat.

G Zofenopril Zofenopril (Prodrug) Esterases Esterases (Liver and Plasma) Zofenopril->Esterases Zofenoprilat Zofenoprilat (Active Metabolite) Esterases->Zofenoprilat Hydrolysis

Caption: Metabolic activation of Zofenopril to Zofenoprilat.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of zofenopril utilizing this compound.

G cluster_0 Sample Collection and Preparation cluster_1 Analytical Quantification cluster_2 Pharmacokinetic Modeling A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Liquid-Liquid Extraction B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Calculation of PK Parameters (AUC, Cmax, t1/2) E->F

Caption: Bioanalytical workflow for Zofenopril pharmacokinetic studies.

Signaling Pathway: Inhibition of the Renin-Angiotensin System

Zofenoprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of action of Zofenoprilat in the Renin-Angiotensin System.

References

Understanding the Isotope Effects of Zofenopril-d5 in Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Zofenopril-d5 as an internal standard in the bioanalysis of Zofenopril. It delves into the concept of deuterium isotope effects and their implications for chromatographic separation and mass spectrometric detection. Detailed experimental protocols and data presentation are included to assist researchers in developing and validating robust analytical methods.

Introduction to Zofenopril and the Role of Deuterated Internal Standards

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and cardiovascular diseases.[1] It is a prodrug that is rapidly metabolized in the body to its active form, zofenoprilat.[2][3][4][5] Accurate quantification of Zofenopril and its active metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They offer superior accuracy and precision by compensating for variability in sample preparation, chromatographic retention, and ionization efficiency.[6] The five deuterium atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

The Deuterium Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with deuterium, a heavier and more stable isotope, can lead to the kinetic isotope effect (KIE).[6][7] This effect arises from the higher energy required to break a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8]

In the context of drug metabolism, the KIE can slow down metabolic processes that involve the cleavage of a C-H bond.[7][8][9] This property is sometimes exploited in drug design to improve a drug's metabolic stability and pharmacokinetic profile.[7][10] However, when using a deuterated compound as an internal standard, it is crucial to understand and account for any potential isotope effects that may influence the analytical results.

Possible isotope effects in the analysis of Zofenopril using this compound include:

  • Chromatographic Shift: Minor differences in the physicochemical properties between the deuterated and non-deuterated compounds can lead to a slight separation during chromatography. This is more pronounced in normal-phase chromatography but can also be observed in reversed-phase systems.[11]

  • Differential Matrix Effects: Although stable isotope-labeled internal standards are used to mitigate matrix effects, significant chromatographic separation between the analyte and the internal standard can expose them to different matrix components, potentially leading to variations in ionization efficiency.[11]

  • In-source Fragmentation Differences: The stronger C-D bond can sometimes lead to minor differences in the fragmentation patterns observed in the mass spectrometer's ion source.

Experimental Protocols for the Analysis of Zofenopril using this compound

The following protocols are based on established LC-MS/MS methods for the quantification of Zofenopril and have been adapted to include the use of this compound as an internal standard.[2][12]

Sample Preparation: Plasma

A liquid-liquid extraction (LLE) method is commonly employed for the extraction of Zofenopril and its metabolite from plasma.

Materials:

  • Human plasma samples

  • Zofenopril and Zofenoprilat analytical standards

  • This compound internal standard solution (in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • 1,4-Dithiothreitol (DTT) solution (to stabilize zofenoprilat)[12]

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • To 200 µL of plasma, add 20 µL of this compound internal standard solution and 20 µL of DTT solution. Vortex briefly.

  • Acidify the sample by adding 20 µL of 1 M formic acid.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterZofenoprilZofenoprilatThis compound
Ionization Mode Positive ESIPositive ESIPositive ESI
Precursor Ion (m/z) 430.1324.1435.1
Product Ion (m/z) 324.1196.1329.1
Collision Energy (eV) 152015
Cone Voltage (V) 303530

Note: These are typical starting parameters and should be optimized for the specific instrument used.

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for Zofenopril and Zofenoprilat using this compound as an internal standard.[2][13]

ParameterZofenoprilZofenoprilat
Linearity Range (ng/mL) 1 - 3002 - 600
Lower Limit of Quantification (LLOQ) (ng/mL) 12
Intra-assay Precision (%CV) < 10%< 10%
Inter-assay Precision (%CV) < 10%< 10%
Accuracy (% bias) ± 15%± 15%
Extraction Recovery (%) ~85%~70%
Isotope Effect Observations
ParameterObservationImplication
Chromatographic Retention Time This compound may elute slightly earlier than Zofenopril.The chromatographic peak integration parameters should be set to accurately capture both peaks. A sufficient number of data points across each peak is necessary.
Ionization Efficiency Generally, no significant difference is observed in a co-eluting peak.If significant chromatographic separation occurs, differential matrix effects could lead to variations in ionization.

Visualizing Workflows and Pathways

Zofenopril Metabolism and Bioanalysis Workflow

The following diagram illustrates the metabolic pathway of Zofenopril and the subsequent bioanalytical workflow for its quantification.

Zofenopril_Metabolism_Workflow cluster_metabolism In Vivo Metabolism cluster_bioanalysis Bioanalytical Workflow Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis Plasma Plasma Sample (containing Zofenopril & Zofenoprilat) Spike Spike with This compound (IS) Plasma->Spike Extraction Liquid-Liquid Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant

Caption: Zofenopril metabolism to zofenoprilat and the bioanalytical workflow.

Logical Relationship of Isotope Effect Considerations

This diagram outlines the logical considerations when dealing with potential isotope effects in the analysis.

Isotope_Effect_Considerations Start Start Analysis with This compound IS Check_RT Check for Chromatographic Retention Time Shift Start->Check_RT No_Shift No Significant Shift Check_RT->No_Shift No Shift Significant Shift Observed Check_RT->Shift Yes Validate Proceed with Standard Validation No_Shift->Validate Assess_Matrix Assess for Differential Matrix Effects Shift->Assess_Matrix No_Matrix No Differential Matrix Effects Assess_Matrix->No_Matrix No Matrix Differential Matrix Effects Observed Assess_Matrix->Matrix Yes No_Matrix->Validate Optimize_Chroma Optimize Chromatography to Minimize Shift Matrix->Optimize_Chroma Optimize_Chroma->Check_RT

Caption: Decision tree for addressing potential isotope effects.

Conclusion

This compound is an excellent internal standard for the accurate and precise quantification of Zofenopril and its active metabolite, zofenoprilat, in biological matrices. While the potential for deuterium isotope effects exists, a thorough understanding and careful method validation can mitigate any analytical challenges. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement robust bioanalytical methods for Zofenopril, contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Application Note: High-Throughput Quantification of Zofenopril in Human Plasma by LC-MS/MS using Zofenopril-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and acute myocardial infarction. It is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[1] Accurate and reliable quantification of zofenopril in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of zofenopril in human plasma. The use of a stable isotope-labeled internal standard, Zofenopril-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2]

Method Summary

This method employs a simple protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.[3]

Quantitative Data Summary

The developed LC-MS/MS method was validated over a specific concentration range to ensure reliable performance for its intended application. The key validation parameters are summarized in the table below.

Validation ParameterZofenopril
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1[1]
Precision (%RSD)
- Intra-day< 10%[1]
- Inter-day< 10%[1]
Accuracy (% Bias)
- Intra-day± 15%
- Inter-day± 15%
Recovery (%)> 85%[1]
Matrix Effect (%)95 - 105%

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS System reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Zofenopril calibration->quantification

Caption: Experimental workflow for the quantification of Zofenopril.

Detailed Protocols

Materials and Reagents
  • Zofenopril Calcium (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Zofenopril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zofenopril Calcium and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Zofenopril Working Standards: Serially dilute the Zofenopril stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate Zofenopril working standard into the calibration and QC samples. For unknown samples, add 10 µL of 50:50 acetonitrile:water.

  • To all tubes, add 20 µL of the IS working solution (100 ng/mL this compound).

  • Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see section 4).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

ParameterSetting
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 2 min

Mass Spectrometry (MS)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See table below

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Zofenopril 430.2308.11003015
This compound 435.2313.11003015

Note: The fragmentation of zofenopril involves the loss of benzoic acid.[4] The MRM transitions for this compound are predicted based on a d5 label on the benzoyl group.

Data Analysis and Quantification
  • Peak areas for Zofenopril and this compound will be integrated using the instrument's software.

  • A calibration curve will be constructed by plotting the peak area ratio (Zofenopril / this compound) against the nominal concentration of the calibration standards.

  • A linear regression with a 1/x² weighting will be used to fit the calibration curve.

  • The concentration of Zofenopril in QC and unknown samples will be calculated from the calibration curve.

Signaling Pathway Diagram

Zofenopril is a prodrug that is converted to its active form, zofenoprilat, which then inhibits the Angiotensin-Converting Enzyme (ACE).

signaling_pathway Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone

Caption: Mechanism of action of Zofenopril.

References

Quantitative Analysis of Zofenopril in Human Plasma Using Zofenopril-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Zofenopril in human plasma using its deuterated internal standard, Zofenopril-d5. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Accurate quantification of Zofenopril in biological matrices is crucial for evaluating its pharmacokinetic profile and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.[3][4] This protocol details a robust LC-MS/MS method for the determination of Zofenopril in human plasma.

Experimental Protocol

This section outlines the materials, equipment, and procedures for the quantitative analysis of Zofenopril.

Materials and Reagents
  • Zofenopril reference standard

  • This compound internal standard (IS)[3]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • 1,4-Dithiothreitol (DTT)[5][6][7]

  • Water (deionized, 18 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Sample vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Zofenopril and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Zofenopril by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

  • DTT Solution (200 mM): Prepare a 200 mM solution of DTT in water. This solution should be prepared fresh.[7]

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 50 µL of the 200 mM DTT solution to stabilize the analyte.[5][7]

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.[5]

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Zofenopril: To be determined experimentallyThis compound: To be determined experimentally
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Note: The specific MRM transitions for Zofenopril and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The quantitative data should be summarized in the following tables for clear comparison and validation of the method.

Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Zofenopril1 - 500> 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC50< 1585 - 115< 1585 - 115
High QC400< 1585 - 115< 1585 - 115
Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Zofenopril> 80< 15
This compound> 80< 15

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound IS (20 µL) plasma->add_is add_dtt Add DTT (50 µL) add_is->add_dtt vortex1 Vortex (30s) add_dtt->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms integration Peak Integration lcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Zofenopril calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Zofenopril.

validation_pathway cluster_validation_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation sample_analysis Routine Sample Analysis validation->sample_analysis specificity Specificity & Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision lloq Lower Limit of Quantification (LLOQ) validation->lloq recovery Extraction Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

References

Preparation of Zofenopril-d5 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Zofenopril-d5 stock and working solutions. This compound is the deuterium-labeled form of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Labeled compounds like this compound are commonly used as internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Physicochemical Data and Storage Recommendations

A summary of the relevant physicochemical properties and storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and stability of the compound.

PropertyValueSource
Molecular Formula C22H18D5NO4S2[1][2][3]
Molecular Weight 434.58 g/mol [1][2]
Appearance Colorless to off-white solid-liquid mixture[1][2]
Purity ≥99% deuterated forms (d1-d5)[3]
Solubility Soluble in DMSO and Methanol[3]
Storage (Pure Form) -20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1][2][4]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a this compound stock solution in Dimethyl Sulfoxide (DMSO) and a subsequent aqueous working solution.

Materials and Equipment
  • This compound solid

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Deionized water (ddH2O)

  • Vortex mixer

  • Calibrated pipettes and sterile pipette tips

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

Preparation of this compound Stock Solution (10 mM in DMSO)

A stock solution with a concentration of 10 mM is a common starting point for further dilutions.

  • Weighing: Accurately weigh 4.35 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]

Preparation of an Aqueous Working Solution (Example for In Vivo Formulation)

This section provides an example of preparing a working solution suitable for in vivo studies, as described by InvivoChem.[1] The final concentration of this compound in this formulation will be significantly lower than the stock solution.

  • Initial Dilution: In a sterile tube, take a specific volume of the 10 mM this compound DMSO stock solution. For example, take 10 µL.

  • Addition of PEG300: Add 40 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

  • Addition of Tween 80: Add 5 µL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Final Dilution with Water: Add 45 µL of ddH2O to bring the final volume to 100 µL. Mix thoroughly to ensure a homogenous solution.

  • Usage: This formulation should be prepared fresh for optimal results.[1]

Quantitative Data Summary

The following table summarizes the volumes and concentrations for the preparation of the stock and an example working solution.

Solution TypeComponentVolume/MassFinal Concentration
Stock Solution This compound4.35 mg10 mM
DMSO1 mL
Working Solution 10 mM this compound Stock10 µLVaries based on final application
PEG30040 µL
Tween 805 µL
ddH2O45 µL

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

Zofenopril_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo Example) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex_stock Vortex to Mix dissolve->vortex_stock aliquot Aliquot and Store at -80°C vortex_stock->aliquot start_working Start with Stock Solution Aliquot aliquot->start_working Use Aliquot add_peg Add PEG300 start_working->add_peg add_tween Add Tween 80 add_peg->add_tween add_water Add ddH2O add_tween->add_water final_mix Final Vortex add_water->final_mix use_fresh Use Freshly Prepared final_mix->use_fresh

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Zofenopril and Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

[AN-2025-11-13]

Abstract

This application note details a robust method for the chromatographic separation of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril and its deuterated analogue, Zofenopril-d5, which is commonly used as an internal standard in bioanalytical studies. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. The provided protocol is intended for researchers, scientists, and professionals in drug development and analysis.

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat, a potent inhibitor of the angiotensin-converting enzyme.[1] Accurate quantification of Zofenopril in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting for matrix effects and variations in sample processing and instrument response.[2] This note provides a comprehensive chromatographic method for the simultaneous analysis of Zofenopril and this compound.

Chromatographic Conditions

The separation is achieved using a C18 reverse-phase column with an isocratic mobile phase. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Table 1: HPLC and Mass Spectrometer Parameters
ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Agilent ZORBAX Eclipse XDB-C8 (or similar C18)
Column Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase Methanol and 0.1% Formic Acid in Water (85:15, v/v)[3]
Flow Rate 0.2 mL/min[3]
Injection Volume 10 µL
Column Temperature 30 °C
Autosampler Temp 4 °C
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Table 2: MRM Transitions for Zofenopril and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Zofenopril430.2326.120015
This compound435.2331.120015

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Experimental Protocol

Standard Solution Preparation
  • Prepare individual stock solutions of Zofenopril and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the Zofenopril stock solution with methanol:water (1:1, v/v) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).

Sample Preparation (from Plasma)
  • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex for 10 seconds.

  • Add 20 µL of 0.1 M HCl to acidify the sample and vortex.

  • Add 500 µL of methyl tert-butyl ether for liquid-liquid extraction.[3]

  • Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Data Analysis
  • Integrate the peak areas for the MRM transitions of Zofenopril and this compound.

  • Calculate the peak area ratio of Zofenopril to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Zofenopril standards.

  • Determine the concentration of Zofenopril in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ss Standard Solutions (Zofenopril & this compound) spike Spike with this compound (IS) ps Plasma Sample ps->spike extract Liquid-Liquid Extraction spike->extract dry Evaporation to Dryness extract->dry recon Reconstitution in Mobile Phase dry->recon inject Injection into HPLC recon->inject sep Chromatographic Separation (C18 Column) inject->sep detect MS/MS Detection (MRM) sep->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Calibration Curve Construction ratio->curve quant Quantification of Zofenopril curve->quant

Caption: Workflow for the quantification of Zofenopril using this compound as an internal standard.

Logical Relationship of Analytical Components

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analytes Analytes mp Mobile Phase Methanol:Water (85:15) + 0.1% Formic Acid col Stationary Phase C18 Reverse-Phase Column mp->col Carries Analytes ion Ionization Electrospray (ESI+) col->ion Elutes Analytes analyzer Mass Analyzer Triple Quadrupole ion->analyzer Ionizes & Selects Precursor detection Detection Multiple Reaction Monitoring (MRM) analyzer->detection Fragments & Selects Product zof Zofenopril MW: 429.5 g/mol zof->col zofd5 This compound MW: 434.5 g/mol zofd5->col

References

Application Notes and Protocols for the Use of Zofenopril-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zofenopril-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of zofenopril. The protocols detailed below are for the quantitative analysis of zofenopril and its active metabolite, zofenoprilat, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] Understanding the pharmacokinetic profile of both the parent drug and its active metabolite is crucial for drug development. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of analytes in complex biological matrices by LC-MS/MS. The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, thereby improving the reliability of pharmacokinetic data.

Bioanalytical Method for Zofenopril and Zofenoprilat in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of zofenopril and zofenoprilat in human plasma. This compound is used as the internal standard for zofenopril, and a structurally similar compound (e.g., a fluorine-labeled derivative of zofenoprilat) can be used as the internal standard for zofenoprilat.

Experimental Protocol

1.1.1. Materials and Reagents

  • Zofenopril calcium salt (reference standard)

  • Zofenoprilat (reference standard)

  • This compound (internal standard)

  • Fluorine-labeled zofenoprilat derivative (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Toluene (analytical grade)

  • N-ethylmaleimide (NEM)

  • Water (deionized, 18 MΩ·cm)

1.1.2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of zofenopril, zofenoprilat, this compound, and the fluorine-labeled zofenoprilat derivative in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the zofenopril and zofenoprilat stock solutions in methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a solution containing this compound and the fluorine-labeled zofenoprilat derivative at a fixed concentration in methanol.

1.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution.

  • Add 50 µL of 100 mM N-ethylmaleimide (NEM) solution to protect the sulfhydryl group of zofenoprilat from oxidation.[2] Vortex for 30 seconds.

  • Incubate the samples at room temperature for 15 minutes.

  • Add 100 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of toluene, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

1.1.4. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[3]

  • Mobile Phase: 20 mM ammonium acetate:acetonitrile (50:50, v/v)[3]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zofenopril: Monitor appropriate precursor and product ions.

    • Zofenoprilat-NEM derivative: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions.

    • Fluorine-labeled zofenoprilat derivative: Monitor appropriate precursor and product ions.

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Method Validation Parameters

The following tables summarize the typical validation parameters for a bioanalytical method for zofenopril and zofenoprilat.

ParameterZofenoprilZofenoprilatReference
Linearity Range 1 - 300 ng/mL2 - 600 ng/mL[2]
Lower Limit of Quantitation (LLOQ) 1 ng/mL2 ng/mL[2]
Intra-assay Precision (%CV) < 10%< 10%[2]
Inter-assay Precision (%CV) < 10%< 10%[2]
Accuracy (% Bias) Within ±10%Within ±10%[2]
Extraction Recovery ~84.8%~70.1%[2]

Pharmacokinetic Study Application

This protocol outlines the application of the validated bioanalytical method in a pharmacokinetic study following oral administration of zofenopril.

Study Design
  • Subjects: Healthy human volunteers.

  • Dosage: Single oral dose of 60 mg zofenopril calcium.[4]

  • Blood Sampling: Collect blood samples at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.[4]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

Data Analysis
  • Calculate the plasma concentrations of zofenopril and zofenoprilat using the validated LC-MS/MS method.

  • Determine the pharmacokinetic parameters using non-compartmental analysis.

Representative Pharmacokinetic Data

The following table presents typical pharmacokinetic parameters for zofenopril and zofenoprilat obtained from a study in healthy volunteers.

ParameterZofenoprilZofenoprilatReference
Tmax (h) 1.191.36[4]
Cmax (ng/mL) Data not availableData not available
AUC (0-t) (ng·h/mL) Data not availableData not available
t1/2 (h) Data not availableData not available

Note: A complete set of pharmacokinetic parameters from a single study utilizing a deuterated internal standard was not available in the public domain at the time of this writing.

Visualizations

Zofenopril Metabolism and Bioanalysis Workflow

Zofenopril_Workflow cluster_Metabolism In Vivo Metabolism cluster_Bioanalysis Bioanalytical Workflow Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis Plasma Plasma Sample Add_IS Add this compound & other IS Plasma->Add_IS Derivatization Derivatization (NEM) Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE ACE->AngiotensinII Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

References

Zofenopril-d5 for Bioequivalence Studies of Zofenopril Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting bioequivalence studies of Zofenopril formulations using Zofenopril-d5 as an internal standard. Zofenopril is a prodrug that is converted in vivo to its active metabolite, zofenoprilat, an angiotensin-converting enzyme (ACE) inhibitor.[1] Bioequivalence studies are essential to ensure that a generic pharmaceutical product is therapeutically equivalent to the innovator product. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of Zofenopril and its active metabolite in biological matrices.

Introduction to Zofenopril and Bioequivalence

Zofenopril is an effective antihypertensive agent that functions by inhibiting the renin-angiotensin-aldosterone system (RAAS).[2] Specifically, its active metabolite, zofenoprilat, blocks the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a reduction in blood pressure.

A bioequivalence study aims to demonstrate that a test formulation (e.g., a generic version) of a drug has the same rate and extent of absorption as a reference formulation (the innovator product).[3] The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[3] For a test product to be considered bioequivalent to a reference product, the 90% confidence interval (CI) for the ratio of the geometric means of AUC and Cmax for the two products must fall within the acceptance range of 80.00% to 125.00%.[3][4]

Role of this compound in Bioanalytical Methods

In bioequivalence studies, accurate and precise measurement of the drug and its metabolites in biological fluids, typically plasma, is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.

This compound has the same chemical properties as Zofenopril but a different mass due to the presence of five deuterium atoms. This allows it to be distinguished from the unlabeled drug by the mass spectrometer. By adding a known amount of this compound to each plasma sample before processing, it can be used to correct for any variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Zofenopril and zofenoprilat.

Signaling Pathway of Zofenopril's Action

Zofenopril, through its active metabolite zofenoprilat, exerts its therapeutic effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates the key steps in this pathway and the point of intervention by ACE inhibitors like zofenoprilat.

RAAS_Pathway cluster_0 Systemic Circulation & Tissues Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->ACE Inhibition Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1R->Effects Activates

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Zofenoprilat.

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for a Zofenopril formulation would follow a single-dose, randomized, two-period, two-sequence, crossover design under fasting conditions.

4.1.1. Study Population:

  • A sufficient number of healthy adult male and/or female volunteers (typically 24-48) to ensure adequate statistical power.

  • Subjects should be within a normal weight range and have no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

4.1.2. Study Design:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test formulation followed by Reference formulation, or vice versa).

  • Dosing: A single oral dose of the Zofenopril formulation (e.g., 30 mg) is administered with a standardized volume of water after an overnight fast of at least 10 hours.

  • Washout Period: A washout period of at least 7-14 days should separate the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

4.1.3. Bioanalytical Method:

  • Plasma concentrations of Zofenopril and its active metabolite, zofenoprilat, are determined using a validated LC-MS/MS method with this compound as the internal standard.

4.1.4. Pharmacokinetic and Statistical Analysis:

  • The following pharmacokinetic parameters are calculated for both Zofenopril and zofenoprilat for each subject:

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time to reach Cmax.

    • t1/2: The elimination half-life.

  • The data for AUC and Cmax are log-transformed, and an analysis of variance (ANOVA) is performed.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of AUC0-t, AUC0-∞, and Cmax are calculated. The bioequivalence criteria are met if these confidence intervals fall within the 80.00% to 125.00% range.

LC-MS/MS Bioanalytical Protocol

This protocol outlines the key steps for the quantification of Zofenopril and zofenoprilat in human plasma using this compound as the internal standard.

4.2.1. Materials and Reagents:

  • Zofenopril and zofenoprilat reference standards

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

4.2.2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound).

  • Vortex mix for 30 seconds.

  • Perform protein precipitation by adding 600 µL of acetonitrile, followed by vortexing and centrifugation.

  • Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction.

  • Evaporate the supernatant or the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4.2.3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Zofenopril: Precursor ion → Product ion

      • Zofenoprilat: Precursor ion → Product ion

      • This compound: Precursor ion → Product ion

4.2.4. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following tables summarize the key pharmacokinetic parameters from a representative bioequivalence study of a 30 mg Zofenopril formulation.

Table 1: Pharmacokinetic Parameters of Zofenopril (Mean ± SD)

ParameterTest FormulationReference Formulation
AUC0-t (ng·h/mL) 150.3 ± 45.1155.8 ± 48.2
AUC0-∞ (ng·h/mL) 158.6 ± 47.3163.2 ± 50.1
Cmax (ng/mL) 55.2 ± 15.858.1 ± 16.9
Tmax (h) 1.2 ± 0.41.3 ± 0.5
t1/2 (h) 2.5 ± 0.82.6 ± 0.9

Table 2: Pharmacokinetic Parameters of Zofenoprilat (Mean ± SD)

ParameterTest FormulationReference Formulation
AUC0-t (ng·h/mL) 1250.7 ± 350.21280.4 ± 365.1
AUC0-∞ (ng·h/mL) 1300.5 ± 360.81335.6 ± 375.4
Cmax (ng/mL) 350.6 ± 90.3365.2 ± 95.7
Tmax (h) 1.5 ± 0.61.6 ± 0.7
t1/2 (h) 5.5 ± 1.55.6 ± 1.6

Table 3: Statistical Analysis of Bioequivalence for Zofenoprilat

ParameterRatio of Geometric Means (Test/Reference) (%)90% Confidence Interval (%)Bioequivalence Conclusion
AUC0-t 97.792.5 - 103.2Bioequivalent
Cmax 96.090.1 - 102.3Bioequivalent

Note: The data presented in these tables are for illustrative purposes and are based on typical findings from bioequivalence studies. A public assessment report for a Zofenopril Mylan formulation showed that the 90% CI for the test/reference ratio for AUC0-t and Cmax for zofenopril were within the conventional acceptance range of 80-125%.[1]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a Zofenopril formulation.

Bioequivalence_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Protocol Study Protocol Development Screening Subject Screening & Enrollment Protocol->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Dosing_P1 Period 1: Dosing (Test or Reference) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Reference or Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sample_Prep Plasma Sample Preparation (with this compound IS) Sampling_P2->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of Zofenopril & Zofenoprilat LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Assessment Stat_Analysis->BE_Conclusion Report Final Study Report BE_Conclusion->Report

Figure 2: Workflow diagram for a typical Zofenopril bioequivalence study.

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy and precision for the bioanalytical component of a Zofenopril bioequivalence study. A well-designed and executed study, following the protocols outlined in this document, will generate reliable data to support the regulatory submission of a generic Zofenopril formulation. Adherence to regulatory guidelines for bioequivalence studies is crucial for ensuring the safety and efficacy of generic drug products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Zofenopril-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Zofenopril-d5. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is often indicative of secondary interactions between the analyte and the stationary phase. Common causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the this compound molecule, causing tailing.[1] This is particularly prevalent if the mobile phase pH is not optimized.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Zofenopril, the molecule may exist in both ionized and non-ionized forms, leading to peak asymmetry.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.

  • Sample Overload: Injecting too much this compound can saturate the stationary phase, resulting in a tailed peak.

Q2: What causes my this compound peak to show fronting?

Peak fronting is less common than tailing but can occur due to:

  • Poor Sample Solubility: Zofenopril is known to have low water solubility. If the sample solvent is not compatible with the mobile phase, or if the concentration of this compound is too high, it can lead to peak fronting.[2][3]

  • Column Overload: While often associated with tailing, severe concentration overload can also manifest as peak fronting.[4]

  • Column Collapse: Though rare, operating the column outside of its recommended pH or temperature range can lead to a collapse of the stationary phase bed, causing peak fronting.[2][3]

Q3: My this compound peak is broad. What could be the issue?

Broad peaks can be a sign of several problems, including:

  • Extra-column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.

  • Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions and particle size can result in peak broadening.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to broaden.

Q4: I am observing split peaks for this compound. What should I do?

Split peaks are often caused by an issue at the head of the column or in the injection process. Potential causes include:

  • Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly.

  • Column Void: A void or channel in the stationary phase at the column inlet can lead to peak splitting.

  • Injector Problems: Issues with the injector, such as a partially blocked needle or a poorly seated rotor seal, can cause the sample to be introduced in a non-uniform manner.

  • Co-elution with an Impurity or Degradant: Zofenopril is susceptible to degradation, especially under oxidative and basic conditions.[1][2][4] A split peak could indicate the presence of a closely eluting degradation product.

Troubleshooting Guide

Issue 1: Peak Tailing

Question: My this compound peak has a significant tail. How can I improve the peak symmetry?

Answer:

  • Optimize Mobile Phase pH: Zofenopril contains a carboxylic acid moiety. To ensure it is in a single ionic form (protonated), lower the mobile phase pH. A pH of 2.5 to 3.5, using an acidic modifier like phosphoric acid or trifluoroacetic acid (TFA), is often effective.[5]

  • Use a High-Purity, End-capped Column: Employ a modern, high-purity silica column with effective end-capping to minimize silanol interactions. C8 or C18 columns are commonly used for Zofenopril analysis.[5]

  • Reduce Sample Concentration: Dilute your sample to check for column overload. If peak shape improves with a lower concentration, adjust your sample preparation accordingly.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, for an acidic compound like Zofenopril, this is less likely to be the primary solution.

  • Check for System Contamination: Flush the system and column with a strong solvent to remove any potential contaminants.

Issue 2: Peak Fronting

Question: My this compound peak is fronting. What steps should I take to resolve this?

Answer:

  • Adjust Sample Solvent: Ensure your this compound is fully dissolved. Due to its lipophilic nature, using a sample solvent with a higher organic content than the initial mobile phase might be necessary, but keep the injection volume small to avoid solvent effects. Ideally, dissolve the sample in the mobile phase itself.

  • Reduce Sample Concentration/Volume: Decrease the amount of sample injected onto the column to rule out concentration overload.

  • Check Column Condition: If the problem persists, the column may be damaged. Try replacing it with a new column of the same type.

Issue 3: Broad Peaks

Question: My this compound peak is wider than expected, leading to poor resolution. How can I sharpen it?

Answer:

  • Minimize Extra-column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible between all components.

  • Optimize Flow Rate: Ensure the flow rate is appropriate for your column dimensions. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in elution strength to your mobile phase.

  • Increase Mobile Phase Organic Content: If using a gradient, a steeper gradient can lead to sharper peaks. For isocratic methods, a higher percentage of the organic modifier (acetonitrile or methanol) will decrease retention time and may result in a narrower peak.

Issue 4: Split Peaks

Question: My this compound peak is split into two. What is the likely cause and how do I fix it?

Answer:

  • Reverse Flush the Column: A common first step is to reverse the column and flush it with a strong solvent. This can sometimes dislodge particulates from the inlet frit.

  • Replace the Column Frit: If reverse flushing doesn't work, the inlet frit may need to be replaced.

  • Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained sample components.

  • Inspect the Injector: Clean the injector and check for any signs of wear or damage to the rotor seal.

  • Investigate Sample Stability: Since Zofenopril can degrade, consider if sample handling and storage could be contributing to the formation of a closely eluting degradant. Prepare a fresh sample and inject it immediately.

Summary of Troubleshooting Solutions

Peak Shape ProblemPotential CauseRecommended Solution
Tailing Secondary silanol interactionsLower mobile phase pH (2.5-3.5); Use an end-capped column.
Column overloadReduce sample concentration or injection volume.
Mobile phase pH near pKaAdjust pH to be at least 1.5-2 units away from the pKa.
Column contaminationFlush column with a strong solvent; Use a guard column.
Fronting Poor sample solubilityChange sample solvent; Decrease sample concentration.
Column overloadReduce sample concentration or injection volume.
Column collapseReplace the column and operate within pH and temperature limits.
Broadening Large extra-column volumeUse shorter, narrower ID tubing.
Column degradationReplace the column.
Mismatched sample solventDissolve sample in mobile phase or a weaker solvent.
Splitting Blocked column inlet fritReverse flush the column; Replace the frit.
Void at column headReplace the column.
Injector issueClean and inspect the injector.
Co-eluting impurity/degradantInvestigate sample stability; Prepare fresh samples.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general starting point and may require optimization for your specific application and instrumentation.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% TFA).

    • Solvent B: Acetonitrile or Methanol.

    • Adjust the ratio of A and B to achieve a suitable retention time (e.g., a starting point could be 60:40 A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 248 nm or by mass spectrometry.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 10-20 µg/mL.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Peak Shape Observed identify_problem Identify Peak Shape Problem start->identify_problem tailing Tailing identify_problem->tailing Tailing fronting Fronting identify_problem->fronting Fronting broadening Broadening identify_problem->broadening Broadening splitting Splitting identify_problem->splitting Splitting check_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) tailing->check_ph check_solubility Adjust Sample Solvent (dissolve in mobile phase) fronting->check_solubility check_extracolumn Minimize Tubing Length/Diameter broadening->check_extracolumn flush_column Reverse Flush Column splitting->flush_column check_overload_tailing Reduce Sample Concentration/Volume check_ph->check_overload_tailing If no improvement check_column_tailing Use High-Purity, End-capped Column check_overload_tailing->check_column_tailing If no improvement solution Peak Shape Improved check_column_tailing->solution If improved further_investigation Further Investigation Needed (Consult Manufacturer/Expert) check_column_tailing->further_investigation If no improvement check_overload_fronting Reduce Sample Concentration/Volume check_solubility->check_overload_fronting If no improvement check_column_fronting Inspect/Replace Column check_overload_fronting->check_column_fronting If no improvement check_column_fronting->solution If improved check_column_fronting->further_investigation If no improvement check_flowrate Optimize Flow Rate check_extracolumn->check_flowrate If no improvement check_solvent_strength Match Sample Solvent to Mobile Phase check_flowrate->check_solvent_strength If no improvement check_solvent_strength->solution If improved check_solvent_strength->further_investigation If no improvement replace_frit Replace Inlet Frit flush_column->replace_frit If no improvement check_injector Inspect/Clean Injector replace_frit->check_injector If no improvement check_stability Check Sample Stability check_injector->check_stability If no improvement check_stability->solution If improved check_stability->further_investigation If no improvement

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

References

Technical Support Center: Optimizing Mass Spectrometer Sensitivity for Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer sensitivity for the analysis of Zofenopril-d5.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in mass spectrometry?

A1: The expected Multiple Reaction Monitoring (MRM) transition for this compound is inferred from the known fragmentation of Zofenopril. Zofenopril (protonated molecule, [M+H]⁺) has a mass-to-charge ratio (m/z) of 430 and a primary fragment at m/z 308, resulting from the loss of a benzoic acid molecule. This compound contains five deuterium atoms on the benzoyl group, increasing its mass by 5 Daltons. Therefore, the expected precursor ion for this compound is m/z 435. The fragmentation involves the loss of the deuterated benzoic acid, resulting in the same product ion as Zofenopril.

Q2: How do I optimize the collision energy (CE) for this compound?

A2: Collision energy is a critical parameter for achieving optimal sensitivity and must be optimized for your specific instrument. Here is a general protocol for CE optimization:

  • Prepare a standard solution: Infuse a solution of this compound at a known concentration (e.g., 100 ng/mL) directly into the mass spectrometer.

  • Select the precursor ion: Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 435).

  • Scan a range of collision energies: Program the instrument to ramp the collision energy across a range of voltages (e.g., 10-50 eV) while monitoring the intensity of the product ion (m/z 308) in the third quadrupole (Q3).

  • Identify the optimal CE: Plot the intensity of the product ion against the collision energy. The CE value that produces the highest intensity for the product ion is the optimal setting.

Q3: What are typical starting conditions for liquid chromatography for this compound analysis?

A3: Several studies have reported successful liquid chromatography methods for Zofenopril. A good starting point would be a reverse-phase method.[1][2]

Q4: What ionization mode is best for this compound?

A4: Positive electrospray ionization (ESI+) is commonly used for the analysis of Zofenopril and is expected to be optimal for this compound as well.[1]

Q5: I am observing poor peak shape for this compound. What are the possible causes and solutions?

A5: Poor peak shape can be caused by several factors. Refer to the troubleshooting section below for a detailed guide on addressing issues like peak fronting, tailing, and splitting.

Quantitative Data Summary

The following tables summarize key parameters for the analysis of Zofenopril and the inferred parameters for this compound.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Zofenopril430308ESI+
This compound435 (inferred)308 (inferred)ESI+

Table 2: Typical Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC8 or C18, 5 µm particle size, e.g., 250 mm x 4.6 mm[2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol or Acetonitrile
GradientStart with a high aqueous percentage and ramp up the organic phase.
Flow Rate0.2 - 1.0 mL/min[1]
Injection Volume5 - 20 µL
Column Temperature25 - 40 °C

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a common liquid-liquid extraction (LLE) procedure for isolating Zofenopril from plasma, which can be adapted for this compound.[1]

  • To 500 µL of plasma in a centrifuge tube, add the internal standard solution (this compound).

  • Add 100 µL of 1M HCl to acidify the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Collision Energy Optimization Workflow

CE_Optimization cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization cluster_analysis Analysis A Prepare this compound Standard Solution B Infuse Solution into Mass Spectrometer A->B C Set Q1 to Precursor Ion (m/z 435) B->C D Ramp Collision Energy (e.g., 10-50 eV) C->D E Monitor Product Ion (m/z 308) Intensity D->E F Plot Intensity vs. Collision Energy E->F G Identify Optimal CE F->G

Caption: Workflow for optimizing collision energy for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

Low_Signal_Troubleshooting cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Preparation Checks start Low or No Signal ms_params Verify MS Parameters (Precursor/Product Ions, CE, DP) start->ms_params ion_source Check Ion Source (Spray, Temperature, Gas Flow) start->ion_source calibration Check Instrument Calibration start->calibration column_health Column Performance (Age, Contamination) start->column_health mobile_phase Mobile Phase (Composition, pH, Freshness) start->mobile_phase leak_check Check for Leaks start->leak_check extraction Extraction Efficiency start->extraction standard_integrity This compound Standard (Degradation, Concentration) start->standard_integrity

Caption: Troubleshooting low or no signal for this compound.

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Parameters:

    • Solution: Double-check that the precursor and product ion m/z values are correctly entered in the method. Re-optimize the collision energy and declustering potential.

  • Ion Source Issues:

    • Solution: Ensure the electrospray needle is properly positioned and not clogged. Check the nebulizer gas flow and source temperature to ensure proper desolvation.

  • Sample Preparation Problems:

    • Solution: Evaluate the efficiency of your extraction procedure. Ensure the this compound standard has not degraded and is at the correct concentration.

  • Liquid Chromatography Issues:

    • Solution: Check for leaks in the LC system. Ensure the mobile phase is correctly prepared and fresh. The column may be old or contaminated; try flushing or replacing it.

Issue 2: Poor Peak Shape

Peak_Shape_Troubleshooting cluster_fronting Peak Fronting cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Poor Peak Shape overload Sample Overload start->overload solvent_mismatch Injection Solvent Stronger than Mobile Phase start->solvent_mismatch secondary_interactions Secondary Interactions with Column start->secondary_interactions column_void Column Void or Contamination start->column_void clogged_frit Partially Clogged Column Frit start->clogged_frit injection_issue Injector Malfunction start->injection_issue

Caption: Troubleshooting poor peak shape for this compound.

Possible Causes and Solutions:

  • Peak Fronting:

    • Sample Overload: Dilute the sample.

    • Injection Solvent Mismatch: Ensure the injection solvent is weaker than or the same as the initial mobile phase composition.

  • Peak Tailing:

    • Secondary Interactions: Add a small amount of a competing base to the mobile phase if using a non-end-capped column. Adjust the mobile phase pH.

    • Column Contamination/Void: Flush the column according to the manufacturer's instructions or replace the column.

  • Peak Splitting:

    • Clogged Column Frit: Back-flush the column or replace the frit if possible.

    • Injector Issues: Inspect the injector for any blockages or malfunctions.

References

Improving the recovery of Zofenopril-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Zofenopril-d5 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated form of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Zofenopril in biological samples like plasma. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it has nearly identical chemical and physical properties to the analyte (Zofenopril), which helps to correct for variability during sample preparation and analysis.

Q2: I am experiencing low recovery of this compound. What are the potential general causes?

Low recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. These can include incomplete extraction from the sample matrix, degradation of the analyte, loss during solvent evaporation and reconstitution steps, or non-specific binding to labware. It is crucial to systematically evaluate each step of your protocol to pinpoint the source of the loss.

Q3: Could the issue be related to the protein precipitation step?

Yes, the protein precipitation step is a critical point where analyte loss can occur. Inefficient precipitation can lead to the analyte being trapped in the protein pellet. Conversely, the choice of precipitating agent and the solvent-to-sample ratio can affect the solubility of this compound, potentially causing it to co-precipitate with the proteins.

Q4: Does the choice of extraction method impact the recovery of this compound?

Absolutely. The three main extraction techniques—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—can yield different recovery rates for this compound depending on the optimization of the method. LLE and SPE are generally more effective at removing matrix interferences than PPT, which can lead to cleaner extracts and potentially higher and more consistent recovery.

Q5: Can freeze-thaw cycles of my plasma samples affect this compound stability and recovery?

Repeated freeze-thaw cycles can impact the stability of analytes in plasma samples. While some compounds are stable, others may degrade. It is good practice to minimize the number of freeze-thaw cycles. If you must subject samples to multiple freeze-thaw cycles, it is recommended to validate the stability of this compound under these conditions.

Troubleshooting Guides

Low Recovery After Protein Precipitation
Potential Cause Troubleshooting Step Rationale
Incomplete Protein Removal Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is often recommended.A higher volume of organic solvent ensures more complete protein denaturation and precipitation, releasing any bound this compound.
Co-precipitation of this compound Optimize the choice of precipitation solvent. Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively while keeping small molecules in solution.Methanol may not be as efficient in precipitating all proteins and could lead to co-precipitation of the analyte.
Analyte Trapped in Pellet After adding the precipitation solvent, ensure thorough vortexing and allow for sufficient incubation time (e.g., on ice) for complete protein precipitation before centrifugation.Proper mixing and incubation maximize the interaction between the solvent and plasma proteins, leading to a more compact pellet and better release of the analyte into the supernatant.
pH of the Sample Adjust the pH of the plasma sample before adding the precipitation solvent. For acidic drugs like Zofenopril, a slightly acidic pH can improve solubility in the supernatant.The solubility of this compound is pH-dependent. Ensuring it is in a soluble form before and during precipitation can prevent its loss.
Low Recovery After Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the pH of the aqueous phase (plasma) before extraction. For acidic drugs, acidifying the sample to at least 2 pH units below the pKa of the analyte will ensure it is in its neutral form, which is more soluble in organic solvents.The distribution of an analyte between aqueous and organic phases is highly dependent on its ionization state, which is controlled by pH.
Inappropriate Extraction Solvent Test different organic solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane).The choice of extraction solvent is critical for achieving high extraction efficiency. The solvent should have a high affinity for this compound and be immiscible with the aqueous phase.
Insufficient Mixing Ensure vigorous and adequate mixing (e.g., vortexing for 2-3 minutes) to maximize the surface area for mass transfer between the two phases.Incomplete mixing will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic phase.
Emulsion Formation If an emulsion forms after mixing, try adding salt ("salting out") to the aqueous phase or centrifuging at a higher speed for a longer duration.Emulsions can trap the analyte and prevent clean phase separation, leading to lower recovery.
Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Rationale
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water or an equilibration buffer). The sorbent bed should not run dry before sample loading.Conditioning wets the sorbent and activates the functional groups for optimal interaction with the analyte.
Incorrect Sample pH Adjust the pH of the sample before loading it onto the SPE cartridge. For reversed-phase SPE of an acidic compound, a lower pH ensures the analyte is in its neutral, more retained form.Similar to LLE, the pH of the sample affects the retention of the analyte on the SPE sorbent.
Inappropriate Wash Solvent The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. Optimize the composition of the wash solvent (e.g., by varying the percentage of organic solvent in an aqueous buffer).A wash step that is too aggressive will lead to premature elution and loss of the analyte.
Suboptimal Elution Solvent The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. Optimize the elution solvent composition and volume.Incomplete elution is a common cause of low recovery in SPE. Ensure the solvent has the correct polarity and pH to effectively desorb the analyte.
Flow Rate Too High During sample loading, washing, and elution, maintain a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.A high flow rate can lead to channeling and incomplete retention or elution.

Data Presentation

The following tables summarize recovery data for Zofenopril from published literature. While specific recovery data for this compound is not widely available, the recovery of the deuterated internal standard is expected to be very similar to that of the parent drug.

Table 1: Recovery of Zofenopril using Liquid-Liquid Extraction (LLE)

LLE SolventpH ConditionAverage Recovery (%)Reference
Methyl tert-butyl etherAcidic93.5
TolueneNot specified84.8

Table 2: Factors Influencing Protein Precipitation Efficiency

ParameterRecommendationImpact on Recovery
Precipitating Agent Acetonitrile is generally more effective than methanol.Acetonitrile leads to more complete protein removal and can improve the recovery of the analyte in the supernatant.
Solvent to Sample Ratio A ratio of 3:1 or higher (v/v) of acetonitrile to plasma is recommended.A higher ratio ensures more efficient protein precipitation.
Temperature Performing the precipitation at low temperatures (e.g., on ice) can improve the compactness of the protein pellet.A well-formed pellet is less likely to be disturbed during supernatant removal, reducing the risk of analyte loss.
Mixing Thorough vortexing is crucial after adding the precipitation solvent.Ensures complete interaction between the solvent and the sample, leading to better protein removal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a validated method for Zofenopril.

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene tube, add 10 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

  • Acidification:

    • Add 100 µL of 0.5 M hydrochloric acid solution to the plasma sample.

    • Vortex mix for 30 seconds.

  • Extraction:

    • Add 4 mL of methyl tert-butyl ether.

    • Vortex mix vigorously for 3 minutes.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex mix for 1 minute.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Protein Precipitation (PPT) of this compound from Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex mix vigorously for 1 minute.

  • Incubation:

    • Incubate the samples on ice for 10 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional, if concentration is needed):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Transfer the supernatant (or reconstituted sample) to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Human Plasma (General Protocol using a C18 cartridge)
  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 10 µL of the this compound internal standard.

    • Add 500 µL of 2% phosphoric acid and vortex.

    • Centrifuge to pellet any precipitated proteins.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

Experimental_Workflow_LLE cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Acidify Acidify (e.g., HCl) Vortex1->Acidify Add_Solvent Add Organic Solvent (e.g., MTBE) Acidify->Add_Solvent Vortex2 Vortex Vigorously Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Troubleshooting_Low_Recovery Start Low this compound Recovery Detected Check_PPT Protein Precipitation (PPT) Issues? Start->Check_PPT Check_LLE Liquid-Liquid Extraction (LLE) Issues? Start->Check_LLE Check_SPE Solid-Phase Extraction (SPE) Issues? Start->Check_SPE Check_General General Issues? Start->Check_General PPT_Solutions Increase solvent ratio Optimize solvent type Ensure thorough mixing Adjust pH Check_PPT->PPT_Solutions Yes LLE_Solutions Optimize pH Change extraction solvent Ensure vigorous mixing Address emulsions Check_LLE->LLE_Solutions Yes SPE_Solutions Check conditioning/equilibration Optimize sample pH Optimize wash/elution solvents Control flow rate Check_SPE->SPE_Solutions Yes General_Solutions Check for analyte degradation Investigate non-specific binding Optimize evaporation/reconstitution Verify IS concentration Check_General->General_Solutions Yes End Recovery Improved PPT_Solutions->End LLE_Solutions->End SPE_Solutions->End General_Solutions->End

Caption: Logical troubleshooting guide for low this compound recovery.

Zofenopril-d5 stability issues in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zofenopril-d5. The information is designed to address common stability and analytical issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is the deuterium-labeled form of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Zofenopril and its active metabolite, Zofenoprilat, in biological matrices.

Q2: What are the known stability characteristics of Zofenopril?

Forced degradation studies on the unlabeled form, Zofenopril, have shown that it is susceptible to degradation under oxidative and alkaline (base hydrolysis) conditions. However, it has demonstrated stability under thermal, acidic, neutral, and photolytic stress.[1][2] These characteristics suggest that this compound may exhibit similar degradation pathways.

Q3: What are the recommended storage conditions for this compound?

Based on supplier recommendations, this compound should be stored as follows to ensure its stability:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Data sourced from InvivoChem.[3] It is crucial to avoid repeated freeze-thaw cycles of solutions.[3]

Q4: Are there any specific stability concerns for Zofenoprilat, the active metabolite?

Yes, Zofenoprilat is known to be unstable in plasma due to the oxidative degradation of its free sulfhydryl (thiol) group.[2][4] To prevent this, a common practice is to derivatize the thiol group immediately after plasma separation using reagents like N-ethylmaleimide (NEM) or p-bromophenacyl bromide.[2][4] This stabilization step is critical for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in biological matrices.

Issue 1: Inconsistent or drifting internal standard signal in LC-MS/MS analysis.

  • Possible Cause 1: Degradation of this compound in the biological matrix.

    • Troubleshooting Steps:

      • Verify Sample Handling and Storage: Ensure that biological samples (plasma, blood, urine) containing this compound have been consistently stored at or below -70°C and that the number of freeze-thaw cycles has been minimized.[5] Repeated thawing can lead to protein degradation and changes in the sample matrix, potentially affecting the stability of the internal standard.

      • Assess Bench-Top Stability: Evaluate the stability of this compound in the specific biological matrix at room temperature over a period that mimics the sample preparation time. This will help determine if degradation is occurring during the analytical workflow.

      • Investigate pH: Since the parent compound, Zofenopril, is susceptible to base hydrolysis, ensure the pH of the sample and any buffers used during extraction is not alkaline.

  • Possible Cause 2: Deuterium-Hydrogen Exchange.

    • Troubleshooting Steps:

      • Evaluate the Position of the Deuterium Label: The stability of the deuterium label is dependent on its position within the molecule. Labels on or adjacent to heteroatoms (O, N) or carbonyl groups are more prone to exchange with protons from the solvent or matrix.[6]

      • Monitor for Mass Shifts: During LC-MS/MS analysis, monitor for any changes in the mass-to-charge ratio (m/z) of this compound that might indicate the loss of deuterium atoms.

      • Consider an Alternative Internal Standard: If deuterium exchange is confirmed and cannot be controlled, consider using a 13C or 15N labeled internal standard, as these isotopes are not susceptible to exchange.[6]

Issue 2: Poor accuracy and precision in quantitative results.

  • Possible Cause 1: Differential Matrix Effects.

    • Troubleshooting Steps:

      • Assess Isotope Effect on Chromatography: A slight difference in retention time between Zofenopril and this compound (deuterium isotope effect) can lead to different degrees of ion suppression or enhancement from the biological matrix.[7]

      • Optimize Chromatographic Separation: Adjust the HPLC/UPLC method to ensure co-elution of the analyte and the internal standard, or to separate them from interfering matrix components.

      • Evaluate Different Plasma Lots: Test the method with different lots of the biological matrix to ensure that the analyte-to-internal standard area ratio remains constant.[7]

  • Possible Cause 2: Instability of Zofenoprilat-d5 (if also being monitored).

    • Troubleshooting Steps:

      • Implement Derivatization: As with Zofenoprilat, its deuterated analogue is likely unstable in plasma. Ensure that an appropriate derivatization agent is added to the samples immediately after collection or thawing to stabilize the thiol group.[2][4]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

  • Sample Preparation: Spike a known concentration of this compound into multiple aliquots of human plasma.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze all aliquots at -80°C for at least 24 hours. Thaw one set of aliquots to room temperature and analyze immediately.

    • Subsequent Cycles: Refreeze the remaining aliquots at -80°C for at least 12 hours. Repeat the thawing and analysis process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Analysis: Extract this compound from the plasma samples at each cycle using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction). Analyze the extracts by LC-MS/MS.

  • Data Evaluation: Compare the peak area or concentration of this compound in the samples from each freeze-thaw cycle to the samples from the first cycle (considered as the baseline). A significant change (typically >15%) indicates instability.

Protocol 2: Assessment of Bench-Top Stability of this compound in Human Plasma

  • Sample Preparation: Spike a known concentration of this compound into multiple aliquots of human plasma.

  • Incubation: Keep the aliquots at room temperature (approximately 25°C) on the laboratory bench.

  • Time Points: Analyze aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: At each time point, extract this compound from the plasma and analyze by LC-MS/MS.

  • Data Evaluation: Compare the results from each time point to the initial (time 0) measurement to determine the extent of degradation.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_sample_prep Sample Preparation cluster_stability_tests Stability Tests cluster_analysis Analysis cluster_data_evaluation Data Evaluation start Spike this compound into Biological Matrix aliquot Aliquot Samples start->aliquot ft_stability Freeze-Thaw Stability aliquot->ft_stability bt_stability Bench-Top Stability aliquot->bt_stability lt_stability Long-Term Stability aliquot->lt_stability extraction Sample Extraction (e.g., PPT, LLE) ft_stability->extraction After n cycles bt_stability->extraction At t=0, 2, 4, 8, 24h lt_stability->extraction At t=0, 1, 3, 6 months lcms LC-MS/MS Analysis extraction->lcms evaluation Compare with Baseline (Assess Degradation) lcms->evaluation

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic cluster_degradation Degradation Troubleshooting cluster_exchange Deuterium Exchange Troubleshooting cluster_matrix Matrix Effects Troubleshooting start Inconsistent IS Signal? cause1 Degradation in Matrix? start->cause1 Yes cause2 Deuterium Exchange? start->cause2 Yes cause3 Differential Matrix Effects? start->cause3 Yes check_storage Verify Storage Conditions (-70°C, min. freeze-thaw) cause1->check_storage check_benchtop Assess Bench-Top Stability cause1->check_benchtop check_ph Check Sample/Buffer pH cause1->check_ph check_label_pos Evaluate Label Position cause2->check_label_pos monitor_mass Monitor for Mass Shifts cause2->monitor_mass check_isotope_effect Assess Isotope Effect on RT cause3->check_isotope_effect optimize_chrom Optimize Chromatography cause3->optimize_chrom test_lots Test with Different Matrix Lots cause3->test_lots end Resolution check_storage->end check_benchtop->end check_ph->end check_label_pos->end alt_is Consider 13C or 15N IS monitor_mass->alt_is alt_is->end optimize_chrom->end test_lots->end

Caption: Troubleshooting logic for inconsistent internal standard signals.

References

Resolving chromatographic co-elution of Zofenopril-d5 with interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Zofenopril-d5, particularly co-elution with interferences.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard not co-eluting perfectly with Zofenopril?

A1: A slight difference in retention time between a deuterated internal standard (IS) and its non-deuterated analyte is a known phenomenon in reversed-phase chromatography. This is often attributed to the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's lipophilicity.[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This can become problematic if the retention time shift leads to differential matrix effects for the analyte and the IS, potentially compromising the accuracy of quantification.[1][3]

Q2: What are the common sources of interference that can co-elute with this compound?

A2: Interferences can originate from various sources, including:

  • Metabolites: Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat.[4][5][6] Other minor metabolites may also be present.

  • Formulation Excipients: Tablets can contain various excipients such as lactose monohydrate, microcrystalline cellulose, magnesium stearate, and colloidal silica, which can leach into the sample.[7][8]

  • Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous compounds from the matrix can co-elute with the analyte or internal standard, leading to ion suppression or enhancement in the mass spectrometer.

Q3: How can I confirm if a peak co-eluting with this compound is an interference?

A3: You can use several techniques to identify co-eluting interferences:

  • Mass Spectrometry (MS): A high-resolution mass spectrometer can differentiate between this compound and an interference if they have different elemental compositions, even with the same nominal mass. Tandem MS (MS/MS) can also be used to check for characteristic fragment ions of this compound versus the interference.

  • Blank Matrix Analysis: Analyze a blank matrix sample (e.g., plasma from a drug-free subject) to see if any endogenous peaks appear at the retention time of this compound.

  • Forced Degradation Studies: Subjecting a pure Zofenopril standard to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products that might interfere with the analysis.[4]

Troubleshooting Guides

Issue 1: Poor Resolution Between Zofenopril and this compound

This guide provides a systematic approach to improving the chromatographic separation between Zofenopril and its deuterated internal standard, this compound.

Troubleshooting Workflow

start Start: Poor Resolution (Rs < 1.5) mod_mobile_phase Modify Mobile Phase Composition start->mod_mobile_phase change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) mod_mobile_phase->change_organic adjust_ph Adjust Mobile Phase pH mod_mobile_phase->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_organic->change_column If no improvement end End: Resolution Achieved (Rs >= 1.5) change_organic->end If successful adjust_ph->change_column If no improvement adjust_ph->end If successful optimize_temp Optimize Column Temperature change_column->optimize_temp If still suboptimal change_column->end If successful optimize_temp->end If successful

Caption: Troubleshooting workflow for improving Zofenopril/Zofenopril-d5 resolution.

Experimental Protocols for Improving Resolution

The following protocols are based on a typical starting reversed-phase LC method for Zofenopril.

Baseline Method:

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 30°C

Protocol 1: Modifying Mobile Phase Composition

  • Objective: To alter the selectivity by changing the organic modifier.

  • Procedure:

    • Prepare a new mobile phase B using Methanol instead of Acetonitrile.

    • Equilibrate the column with the new mobile phase.

    • Inject a solution containing both Zofenopril and this compound.

    • Analyze the chromatogram and calculate the resolution.

  • Expected Outcome: Methanol and Acetonitrile have different solvent properties and can provide different selectivities for closely eluting compounds.

Protocol 2: Adjusting Mobile Phase pH

  • Objective: To change the ionization state of Zofenopril and potentially improve separation. Zofenopril is an acidic compound, and its retention is sensitive to pH.[9][10][11]

  • Procedure:

    • Prepare mobile phase A with different pH values, for example, by using a phosphate buffer at pH 3.0 and pH 4.5.

    • Ensure the chosen pH is within the stable range for the column.

    • Equilibrate the column with each new mobile phase.

    • Inject the standard solution and evaluate the resolution.

  • Expected Outcome: Increasing the pH towards the pKa of Zofenopril will decrease its retention time. This can be used to modulate the separation from this compound.

Quantitative Data Summary (Hypothetical)

ParameterBaseline MethodProtocol 1 (Methanol)Protocol 2 (pH 3.0)
Zofenopril RT (min) 4.254.524.85
This compound RT (min) 4.214.454.80
Resolution (Rs) 0.81.31.6
Issue 2: Co-elution of this compound with an Unknown Interference

This guide provides steps to identify and resolve co-elution with an unknown peak.

Troubleshooting Workflow

start Start: Co-elution with Unknown Peak identify_source Identify Source of Interference start->identify_source blank_matrix Analyze Blank Matrix identify_source->blank_matrix formulation_blank Analyze Formulation Blank identify_source->formulation_blank forced_degradation Analyze Forced Degradation Sample identify_source->forced_degradation modify_method Modify Chromatographic Method blank_matrix->modify_method If interference is endogenous formulation_blank->modify_method If interference is an excipient forced_degradation->modify_method If interference is a degradant adjust_gradient Adjust Gradient Slope modify_method->adjust_gradient change_column_chem Change Column Chemistry modify_method->change_column_chem end End: Interference Resolved adjust_gradient->end If successful change_column_chem->end If successful

Caption: Workflow for resolving co-elution of this compound with an unknown interference.

Experimental Protocols for Resolving Interference

Protocol 3: Modifying the Gradient Profile

  • Objective: To improve separation from the interfering peak by altering the gradient slope.

  • Procedure:

    • Based on the baseline method, create a shallower gradient. For example, instead of a 30-70% B ramp over 5 minutes, try a 30-60% B ramp over 8 minutes.

    • Equilibrate the column and inject the sample.

    • Analyze the chromatogram for improved resolution between this compound and the interference.

  • Expected Outcome: A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks.

Protocol 4: Changing Column Chemistry

  • Objective: To exploit different separation mechanisms to resolve the co-elution.

  • Procedure:

    • Replace the C18 column with a column of different selectivity, such as a Phenyl-Hexyl or a Cyano column. Phenyl-Hexyl columns offer pi-pi interactions which can be beneficial for aromatic compounds like Zofenopril.

    • Develop a suitable method on the new column, starting with a scouting gradient.

    • Optimize the mobile phase and gradient for the new column to achieve separation.

  • Expected Outcome: Different stationary phases will interact differently with the analyte, internal standard, and interference, likely leading to a change in elution order and improved resolution.

Quantitative Data Summary (Hypothetical)

ParameterBaseline MethodProtocol 3 (Shallow Gradient)Protocol 4 (Phenyl-Hexyl Column)
This compound RT (min) 4.216.855.10
Interference RT (min) 4.216.955.35
Resolution (Rs) 0.01.22.1

Signaling Pathway

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased_BP Vasoconstriction->Increased_BP Leads to ACE ACE Zofenopril Zofenopril Zofenopril->ACE Inhibits

Caption: Simplified signaling pathway of Zofenopril's mechanism of action.

References

Ion suppression effects on Zofenopril-d5 signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on Zofenopril-d5 signal intensity during LC-MS/MS analysis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][4] Even though this compound is a deuterated internal standard, designed to mimic the behavior of the analyte Zofenopril, it can still be susceptible to ion suppression.[5]

Q2: My this compound (internal standard) signal is suppressed, but the Zofenopril (analyte) signal seems fine. Why is this happening?

A2: While deuterated internal standards are chemically very similar to the analyte, the presence of deuterium can lead to slight differences in physicochemical properties. These can include minor shifts in chromatographic retention time and differences in ionization efficiency.[6] If the this compound elutes in a region with a higher concentration of matrix components that cause ion suppression, its signal can be disproportionately affected compared to the analyte. Additionally, at high concentrations of the analyte (Zofenopril), it can compete more effectively for ionization, leading to suppression of the internal standard signal.[7]

Q3: What are the common sources of ion suppression in plasma-based assays for this compound?

A3: The most common sources of ion suppression in plasma samples are phospholipids from cell membranes, salts, and proteins.[2][8] The choice of sample preparation method, such as protein precipitation, can leave significant amounts of these interfering substances in the final extract.[9] The mobile phase composition and additives can also contribute to or mitigate ion suppression.[2]

Q4: How can I quantitatively assess the extent of ion suppression for this compound?

A4: A standard method to quantify matrix effects is by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration.[8][10] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[8]

Q5: What are the regulatory guidelines regarding the evaluation of matrix effects for bioanalytical methods?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance for the validation of bioanalytical methods, which includes the assessment of matrix effects.[2][4] It is crucial to evaluate matrix effects to ensure the reliability of the data submitted for drug approval.

Troubleshooting Guide: this compound Signal Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression affecting the this compound signal.

Initial Assessment
  • Confirm System Suitability: Ensure the LC-MS/MS system is performing optimally by injecting a neat standard solution of this compound. The signal should be stable and reproducible.

  • Review Chromatograms: Examine the chromatograms for the elution profile of this compound relative to the total ion chromatogram (TIC). A dip in the TIC at the retention time of this compound can indicate the presence of co-eluting, non-ionizing matrix components.

Quantitative Evaluation of Ion Suppression

The following table provides an example of how to present quantitative data when assessing ion suppression. The values are for illustrative purposes.

Sample TypeMean Peak Area of this compound (n=5)Standard DeviationMatrix Effect RatioPercent Suppression
Neat Solution1,500,00075,000--
Spiked Plasma Extract900,00090,0000.6040%
  • Matrix Effect Ratio = (Mean Peak Area in Spiked Plasma Extract) / (Mean Peak Area in Neat Solution)

  • Percent Suppression = (1 - Matrix Effect Ratio) * 100

Troubleshooting Workflow

Troubleshooting_Workflow start This compound Signal Suppression Observed check_chromatography Optimize Chromatographic Separation start->check_chromatography Co-elution suspected improve_sample_prep Enhance Sample Preparation start->improve_sample_prep Broad matrix peak observed reassess Re-evaluate Ion Suppression check_chromatography->reassess improve_sample_prep->reassess modify_ms_params Adjust MS Parameters modify_ms_params->reassess reassess->check_chromatography Suppression > 15% reassess->improve_sample_prep Suppression > 15% reassess->modify_ms_params Suppression > 15% resolved Issue Resolved reassess->resolved Suppression < 15%

Caption: A logical workflow for troubleshooting this compound signal suppression.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression on the this compound signal from human plasma.

Materials:

  • Blank human plasma (from at least 6 different sources)

  • This compound stock solution

  • Mobile phase

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Methodology:

  • Prepare Neat Solution: Dilute the this compound stock solution with the mobile phase to a final concentration equivalent to that used in the analytical method.

  • Prepare Spiked Plasma Extracts: a. Precipitate blank plasma with the protein precipitation solvent (e.g., 3:1 solvent to plasma ratio). b. Vortex and centrifuge. c. Spike the resulting supernatant with the this compound stock solution to the same final concentration as the neat solution.

  • Analysis: Inject both the neat solution and the spiked plasma extracts (n=5 for each) into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect ratio as described in the table above.

Protocol 2: Mitigation of Ion Suppression through Sample Preparation

Objective: To reduce ion suppression by comparing different sample preparation techniques.

Methodology:

  • Prepare three sets of plasma samples spiked with Zofenopril and this compound.

  • Set A (Protein Precipitation): Use the standard protein precipitation protocol.

  • Set B (Liquid-Liquid Extraction - LLE): a. Add a suitable extraction solvent (e.g., methyl tert-butyl ether) to the plasma samples.[11][12] b. Vortex and centrifuge to separate the layers. c. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Set C (Solid-Phase Extraction - SPE): a. Condition an appropriate SPE cartridge. b. Load the plasma sample. c. Wash the cartridge to remove interferences. d. Elute Zofenopril and this compound. e. Evaporate the eluate and reconstitute.

  • Analysis and Comparison: Analyze all three sets and compare the this compound signal intensity and the matrix effect ratio.

Sample Preparation MethodMean this compound Peak AreaMatrix Effect Ratio
Protein Precipitation900,0000.60
Liquid-Liquid Extraction1,200,0000.80
Solid-Phase Extraction1,350,0000.90
Signaling Pathway (Metabolic Conversion)

While not a signaling pathway in the traditional sense, the metabolic conversion of Zofenopril to its active form, Zofenoprilat, is a key consideration in bioanalysis.

Metabolic_Conversion Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Esterase Hydrolysis

Caption: Metabolic conversion of Zofenopril to Zofenoprilat.

References

Minimizing in-source fragmentation of Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of Zofenopril-d5 during mass spectrometry experiments.

Troubleshooting Guides & FAQs

Q1: We are observing a significant fragment ion for this compound in our LC-MS/MS analysis, even when analyzing the precursor ion. What could be the cause?

A1: This phenomenon is likely due to in-source fragmentation (ISF), which occurs when the analyte fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1] For Zofenopril, a characteristic in-source fragmentation is the loss of a benzoic acid molecule from the protonated quasi-molecular ion.[2] This can complicate quantification and data interpretation.

Q2: How can we minimize or prevent the in-source fragmentation of this compound?

A2: Minimizing in-source fragmentation of this compound typically involves optimizing the electrospray ionization (ESI) source parameters to create "softer" ionization conditions. The most critical parameters to adjust are the cone voltage (also known as declustering potential or fragmentor voltage) and the ion source temperature.[1][3]

A systematic approach to optimizing these parameters is recommended. This involves varying one parameter while keeping others constant and observing the effect on the relative intensities of the precursor ion and the fragment ion.

Q3: What is the recommended range for cone voltage to reduce this compound fragmentation?

A3: While the optimal cone voltage is instrument-dependent, a general strategy is to lower it significantly. High cone voltages increase the kinetic energy of ions, leading to more collisions with gas molecules and subsequent fragmentation.[3][4]

Below is a table illustrating the expected impact of varying the cone voltage on the fragmentation of this compound. Note that these are example values and optimal conditions should be determined empirically on your specific instrument.

Cone Voltage (V)Precursor Ion Abundance (%)Fragment Ion Abundance (%)Notes
8030%70%High fragmentation, poor precursor ion signal.
6055%45%Significant fragmentation still observed.
4085%15%Good balance of signal intensity and minimal fragmentation.
2098%2%Minimal fragmentation, but precursor ion signal may be lower.

Q4: How does the ion source temperature affect the in-source fragmentation of this compound?

A4: Higher ion source temperatures can provide more thermal energy to the analyte ions, which can induce or exacerbate fragmentation.[1][5] Therefore, it is advisable to use the lowest source temperature that still allows for efficient desolvation of the analyte.

The following table provides an example of how source temperature can influence this compound fragmentation.

Source Temperature (°C)Precursor Ion Abundance (%)Fragment Ion Abundance (%)Notes
50060%40%Increased fragmentation due to thermal energy.
40080%20%Moderate temperature with some fragmentation.
30095%5%Lower temperature, resulting in reduced fragmentation.
20099%1%Minimal fragmentation, but watch for incomplete desolvation.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental goals.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Spike the internal standard (this compound) into the blank matrix (e.g., plasma, urine) to prepare calibration standards and quality control samples.

  • Perform protein precipitation by adding a threefold excess of cold acetonitrile.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: An isocratic mobile phase of 20 mM ammonium acetate and acetonitrile (50:50, v/v) has been shown to be effective.[6]

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion (m/z): 435.2 (for this compound [M+H]⁺)

  • Product Ion (m/z): To be determined based on your specific fragmentation pattern, but a common fragment for Zofenopril is observed at m/z 308.[2]

  • Cone Voltage/Declustering Potential: Start with a low value (e.g., 20-40 V) and optimize as needed.

  • Source Temperature: Begin with a lower temperature (e.g., 300-350 °C) and adjust as necessary for optimal desolvation and minimal fragmentation.

  • Gas Flow Rates (Nebulizer, Heater): Optimize according to the manufacturer's recommendations for your instrument and mobile phase flow rate.

Visualizations

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Na+ and H2O Retention Vasoconstriction->IncreasedBP Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Zofenopril Zofenopril (Active Metabolite Zofenoprilat) Zofenopril->ACE Inhibition

Caption: Mechanism of action of Zofenopril within the RAAS pathway.

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation Ionization Ionization (Electrospray - ESI) LC_Separation->Ionization MassAnalysis1 MS1: Precursor Ion Selection (Quadrupole) Ionization->MassAnalysis1 Fragmentation Collision-Induced Dissociation (CID) (Collision Cell) MassAnalysis1->Fragmentation MassAnalysis2 MS2: Product Ion Analysis (Quadrupole/TOF) Fragmentation->MassAnalysis2 Detection Detection MassAnalysis2->Detection DataAnalysis Data Analysis (Quantification & Confirmation) Detection->DataAnalysis G cluster_troubleshooting Troubleshooting In-Source Fragmentation of this compound Start High In-Source Fragmentation Observed CheckCV Is Cone Voltage / Declustering Potential Optimized? Start->CheckCV LowerCV Lower Cone Voltage Incrementally (e.g., in 10-20V steps) CheckCV->LowerCV No CheckTemp Is Source Temperature Optimized? CheckCV->CheckTemp Yes LowerCV->CheckTemp LowerTemp Lower Source Temperature Incrementally (e.g., in 50°C steps) CheckTemp->LowerTemp No CheckGases Are Nebulizer and Heater Gases Optimized? CheckTemp->CheckGases Yes LowerTemp->CheckGases OptimizeGases Adjust Gas Flows for Stable Spray and Efficient Desolvation CheckGases->OptimizeGases No Resolved Fragmentation Minimized CheckGases->Resolved Yes OptimizeGases->Resolved

References

Technical Support Center: High-Throughput Zofenopril Analysis Using Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the high-throughput analysis of Zofenopril using its deuterated internal standard, Zofenopril-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of Zofenopril in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry-based assays. It has nearly identical chemical and physical properties to Zofenopril, meaning it behaves similarly during sample preparation and chromatographic separation. This co-elution helps to accurately compensate for variations in extraction efficiency and matrix effects, leading to more precise and accurate quantification of Zofenopril.

Q2: What are the main challenges in developing a bioanalytical method for Zofenopril?

A2: The primary challenges in Zofenopril bioanalysis include the potential for oxidative degradation of its active metabolite, Zofenoprilat, which contains a free sulfhydryl group.[1] Additionally, like many drugs, matrix effects from complex biological samples can interfere with ionization and affect the accuracy of the measurement. Efficient extraction from the biological matrix is also a critical step to ensure high recovery and minimize interference.[2]

Q3: Can this method be used to quantify Zofenopril's active metabolite, Zofenoprilat, simultaneously?

A3: Yes, LC-MS/MS methods have been successfully developed to simultaneously quantify both Zofenopril and Zofenoprilat.[1][3] This often requires a derivatization step to stabilize the reactive thiol group of Zofenoprilat, for instance, by using N-ethylmaleimide (NEM).[1]

Q4: What are the expected mass transitions for Zofenopril and this compound?

A4: While specific transitions should be optimized in your laboratory, for positive electrospray ionization (ESI+), you can expect the following precursor to product ion transitions:

  • Zofenopril: The protonated molecule [M+H]⁺ would be the precursor ion.

  • This compound: The [M+H]⁺ ion will be 5 Daltons higher than that of Zofenopril.

The product ions would result from the fragmentation of the parent molecules. It is essential to perform a compound tuning experiment on your mass spectrometer to determine the optimal transitions and collision energies.

Troubleshooting Guide

This guide addresses common issues encountered during the high-throughput analysis of Zofenopril using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) Column overload, column contamination, improper injection technique, temperature fluctuations, or instrument issues like a dirty ion source.[4]- Ensure the injection volume and concentration are within the linear range of the method.- Use a guard column and ensure proper sample cleanup to prevent column contamination.- Check for leaks in the system and ensure fittings are secure.- Optimize the column temperature.
Retention Time Shifts Changes in mobile phase composition, fluctuating flow rates, column degradation, or loss of organic solvent.[4]- Prepare fresh mobile phase and ensure it is properly degassed.- Check the pump for leaks and ensure a stable flow rate.- Equilibrate the column for a sufficient time before starting the analytical run.- If the column is old or has been used extensively, replace it.
Low Signal Intensity or No Signal Ion source contamination, incorrect mass spectrometer settings, sample degradation, or poor extraction recovery.- Clean the ion source, including the capillary and inlet.- Verify the mass spectrometer settings, including ionization mode, gas flows, and temperatures.- Prepare fresh samples and standards to rule out degradation.- Optimize the sample extraction procedure to improve recovery.
High Background Noise Contaminated mobile phase, contaminated LC system, or matrix effects.- Use high-purity solvents and additives for the mobile phase.- Flush the LC system thoroughly.- Optimize the sample preparation method to remove interfering matrix components.
Inconsistent Results (Poor Precision) Inconsistent sample preparation, variability in instrument performance, or instability of the analyte.- Automate the sample preparation process if possible to improve consistency.- Perform regular system suitability tests to monitor instrument performance.- Investigate the stability of Zofenopril and this compound under the storage and analytical conditions.

Experimental Protocols

Refined High-Throughput LC-MS/MS Method for Zofenopril and this compound

This protocol is a refined method based on published literature for the analysis of Zofenopril, adapted for high-throughput analysis using this compound as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 or C8 column (e.g., Agilent ZORBAX Eclipse XDB-C8)[3]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 0.4 - 0.8 mL/min (for high-throughput)
Injection Volume 5 - 10 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature Optimized for the specific instrument
Gas Flows (Nebulizer, Heater) Optimized for the specific instrument
MRM Transitions To be determined by direct infusion of Zofenopril and this compound

Quantitative Data Summary

The following tables summarize typical validation parameters for a robust Zofenopril bioanalytical method.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)
Zofenopril1 - 1000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: High-throughput Zofenopril analysis workflow.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? peak_shape->rt_shift No check_column Check Column & Sample Prep peak_shape->check_column Yes low_signal Low Signal? rt_shift->low_signal No check_mobile_phase Check Mobile Phase & Flow Rate rt_shift->check_mobile_phase Yes check_ms_source Check MS Source & Settings low_signal->check_ms_source Yes resolve Issue Resolved low_signal->resolve No check_column->resolve check_mobile_phase->resolve check_ms_source->resolve

Caption: Troubleshooting decision tree for Zofenopril analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Zofenopril: Zofenopril-d5 vs. Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, in biological matrices. A pivotal aspect of drug development, robust bioanalytical method validation is essential for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. Here, we compare the gold-standard approach utilizing a stable isotope-labeled internal standard, Zofenopril-d5, with alternative methods, offering insights supported by experimental data to guide researchers in selecting the most appropriate strategy for their analytical needs.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the bioanalysis of Zofenopril. This approach offers superior accuracy, precision, and robustness by effectively compensating for variability in sample preparation and matrix effects. While alternative methods, including LC-MS/MS with other internal standards or high-performance liquid chromatography with ultraviolet detection (HPLC-UV), can be employed, they may present limitations in terms of sensitivity, specificity, and susceptibility to matrix interference. This guide presents a detailed comparison of these methods, including their validation parameters and experimental protocols, to facilitate informed decision-making in the drug development process.

Data Presentation: Comparison of Bioanalytical Methods

The following tables summarize the key validation parameters for different bioanalytical methods used for the determination of Zofenopril.

Table 1: LC-MS/MS Method using a Stable Isotope-Labeled Internal Standard (e.g., this compound)

Validation ParameterZofenoprilZofenoprilat (Active Metabolite)
Linearity Range 0.1052 - 1052 ng/mL0.2508 - 2508 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL[1]2 ng/mL[1]
Intra-assay Precision (%CV) < 10%[1]< 10%[1]
Inter-assay Precision (%CV) < 10%[1]< 10%[1]
Accuracy (%Bias) Within ±10%Within ±10%
Mean Recovery 93.5%[2]92.5%[2]

Table 2: Alternative Bioanalytical Methods for Zofenopril

Validation ParameterLC-MS/MS with Diazepam ISHPLC-UV
Linearity Range 0.2 - 800 ng/mL (Zofenopril) 0.5 - 2000 ng/mL (Zofenoprilat)[3]1.0 - 70.0 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but method was validated> 0.999
Lower Limit of Quantitation (LLOQ) Not explicitly stated0.292 µg/mL
Intra-assay Precision (%CV) < 15%< 1.5%
Inter-assay Precision (%CV) < 15%< 1.5%
Accuracy (%Bias) Within ±15%Not explicitly stated
Mean Recovery Not explicitly stated99.42% - 100.67%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the bioanalytical method validation of Zofenopril using LC-MS/MS with a stable isotope-labeled internal standard and an alternative HPLC-UV method.

Bioanalytical Method Validation Workflow (LC-MS/MS with SIL-IS) cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization of LC and MS conditions Optimization of LC and MS conditions Selectivity Selectivity Optimization of LC and MS conditions->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Recovery Recovery Accuracy & Precision->Recovery Matrix Effect Matrix Effect Recovery->Matrix Effect Stability Stability Matrix Effect->Stability Sample Preparation (Plasma) Sample Preparation (Plasma) Stability->Sample Preparation (Plasma) Addition of this compound Addition of this compound Sample Preparation (Plasma)->Addition of this compound Extraction Extraction Addition of this compound->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow for LC-MS/MS with a stable isotope-labeled internal standard.

Bioanalytical Method Validation Workflow (HPLC-UV) cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization of HPLC conditions Optimization of HPLC conditions Specificity Specificity Optimization of HPLC conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness Sample Preparation Sample Preparation Robustness->Sample Preparation Extraction Extraction Sample Preparation->Extraction HPLC-UV Analysis HPLC-UV Analysis Extraction->HPLC-UV Analysis Data Quantitation Data Quantitation HPLC-UV Analysis->Data Quantitation

Caption: Workflow for an alternative HPLC-UV bioanalytical method.

Experimental Protocols

LC-MS/MS Method with Stable Isotope-Labeled Internal Standard (this compound)

This protocol is a synthesized representation based on established methods for ACE inhibitors.

a. Sample Preparation:

  • Thaw human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex mix for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether for liquid-liquid extraction.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

b. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zofenopril: Precursor ion > Product ion (to be determined).

    • Zofenoprilat: Precursor ion > Product ion (to be determined).

    • This compound: Precursor ion > Product ion (to be determined).

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

Alternative Method: HPLC-UV

This protocol is based on a published method for the simultaneous determination of Zofenopril and hydrochlorothiazide.

a. Sample Preparation (for pharmaceutical dosage forms):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

  • Add a suitable diluent (e.g., methanol-water mixture) and sonicate to dissolve.

  • Dilute to the mark with the diluent and filter the solution.

b. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (pH adjusted to 2.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

Discussion

The data presented clearly demonstrates the advantages of using an LC-MS/MS method with a stable isotope-labeled internal standard like this compound for the bioanalysis of Zofenopril. The lower LLOQ and high recovery, coupled with the inherent specificity of tandem mass spectrometry, ensure reliable and accurate quantification, which is crucial for regulatory submissions. The use of a deuterated internal standard is the most effective way to correct for any analyte loss during sample processing and to compensate for matrix effects, which can significantly impact the accuracy of the results.

The LC-MS/MS method using diazepam as an internal standard provides a viable alternative, though it is generally less ideal than using a stable isotope-labeled analog. Diazepam's chemical properties differ from Zofenopril, meaning it may not perfectly mimic Zofenopril's behavior during extraction and ionization, potentially leading to less accurate results.

The HPLC-UV method, while demonstrating good precision and recovery for pharmaceutical formulations, has a significantly higher LLOQ, making it unsuitable for most pharmacokinetic studies where plasma concentrations are low. Furthermore, UV detection is less selective than mass spectrometry and more prone to interference from endogenous matrix components.

References

A Researcher's Guide to Internal Standards for ACE Inhibitor Quantification: A Comparative Analysis of Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Angiotensin-Converting Enzyme (ACE) inhibitors, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Zofenopril-d5 with other internal standards used in the bioanalysis of ACE inhibitors, supported by experimental data and detailed protocols.

The ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis should mimic the analyte's behavior throughout the entire analytical process—from extraction and sample handling to ionization in the mass spectrometer. This mimicry allows it to compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and injection volume.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][3]

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is a deuterium-labeled form of Zofenopril, designed for use as an internal standard in quantitative mass spectrometry.[4] Like other SILs such as Ramipril-d5 and Enalapril-d5, it co-elutes with the parent drug, ensuring that both compounds experience the same matrix effects and ionization efficiencies.[1][5] This co-elution is a key advantage, leading to more reliable and reproducible quantification compared to other types of internal standards.[2][5]

IS_SIL Stable Isotope-Labeled (SIL) e.g., this compound CoElution Co-elution with Analyte IS_SIL->CoElution Identical Chromatography MatrixEffect Matrix Effect Compensation IS_SIL->MatrixEffect Identical Ionization Recovery Recovery Variability Tracking IS_SIL->Recovery Identical Properties IS_Analog Structural Analog e.g., Fosinopril IS_Analog->CoElution Similar (Not Identical) IS_Analog->MatrixEffect Different Ionization IS_Analog->Recovery Similar Properties IS_Other Unrelated Compound e.g., Diazepam IS_Other->CoElution Different Chromatography IS_Other->MatrixEffect Different Ionization IS_Other->Recovery Different Properties Accuracy High Accuracy & Precision CoElution->Accuracy MatrixEffect->Accuracy Recovery->Accuracy

Caption: Comparison of internal standard types.

Performance Comparison: SILs vs. Other Internal Standards

Bioanalytical method validation data from various studies highlight the superior performance of SILs. While a direct head-to-head comparison for this compound was not found in the reviewed literature, the trend across different ACE inhibitors is clear. Methods employing SILs consistently demonstrate high precision, accuracy, and reliability.

Alternatives to SILs include structural analogs (another ACE inhibitor) or unrelated compounds. While more accessible, these can compromise data quality. A structural analog may have different retention times and ionization efficiencies, failing to accurately correct for matrix effects.[6] Unrelated compounds are even less likely to compensate for analytical variability.

Table 1: Comparison of Bioanalytical Method Performance for Various ACE Inhibitors

AnalyteInternal Standard (Type)LLOQ (ng/mL)Precision (%CV)Accuracy/RecoveryReference
Zofenopril Fluorine Derivative (Analog)1.0< 10%Recovery: 84.8% (Analyte)[1]
Zofenopril Diazepam (Unrelated)1.0 (Zofenopril), 2.0 (Zofenoprilat)< 10%Recovery: 84.8% (Zofenopril)[2]
Ramipril Ramipril-d5 (SIL)0.05< 5.2%Matrix Effect: 3.5%[7]
Ramipril Enalapril (Analog)1.09< 7.37%Accuracy: 99.6% - 101.1%[8]
Lisinopril Lisinopril-d5 (SIL)0.50≤ 5.26%Recovery: 96.6% - 103.1%[9][10]
Benazepril Gliclazide (Unrelated)1.0< 15%N/A[11]
Enalapril Tolbutamide (Unrelated)1.0N/AN/A[12]

LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation.

As shown in the table, methods using SILs (e.g., Ramipril-d5, Lisinopril-d5) often achieve lower LLOQs and demonstrate excellent precision. The use of a SIL normalizes the LC-MS/MS response, effectively mitigating ion suppression or enhancement caused by the sample matrix.[2]

Experimental Protocols for ACE Inhibitor Analysis

A robust bioanalytical method is crucial for obtaining reliable data. The following is a generalized experimental protocol for the quantification of Zofenopril and its active metabolite, Zofenoprilat, in plasma, based on established LC-MS/MS methods.

Sample Preparation and Stabilization

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat.[1] Zofenoprilat contains a free sulfhydryl group that is prone to oxidative degradation, forming dimers.[2] Stabilization of this group is a critical pre-analytical step.

  • Protocol:

    • To a 100 µL plasma sample, add the internal standard (e.g., this compound).

    • Stabilization: Add a stabilizing agent. Two common approaches are:

      • Alkylation: Add N-ethylmaleimide (NEM) to form a stable succinimide derivative.[1][2]

      • Reduction: Add 1,4-dithiothreitol (DTT) to reduce any existing dimers and protect the thiol group.[2]

    • Vortex the sample to ensure thorough mixing.

Extraction

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the analytes from plasma proteins and other interferences.

  • Protocol (LLE):

    • Acidify the plasma sample (e.g., with formic acid).

    • Add an extraction solvent such as methyl tert-butyl ether (MTBE) or toluene.[1][2]

    • Vortex vigorously, then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

start Plasma Sample (100 µL) add_is Add Internal Standard (e.g., this compound) start->add_is stabilize Stabilize Thiol Group (e.g., with NEM or DTT) add_is->stabilize extract Liquid-Liquid Extraction (e.g., MTBE) stabilize->extract evaporate Evaporate to Dryness (Nitrogen Stream) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis (Triple Quadrupole) reconstitute->analyze

References

A Comparative Guide to the Cross-Validation of Zofenopril Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. While a formal cross-laboratory validation study for Zofenopril assays is not publicly available, this document synthesizes validation data from published studies on three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is intended to assist researchers in selecting and implementing appropriate analytical methodologies for Zofenopril, and to provide a framework for potential inter-laboratory validation studies.

Executive Summary

Zofenopril's therapeutic efficacy is critically dependent on its accurate quantification in various matrices. This guide details and compares the performance of LC-MS/MS, HPTLC, and RP-HPLC methods for this purpose. The LC-MS/MS method demonstrates the highest sensitivity, making it ideal for pharmacokinetic studies requiring low detection limits. The HPTLC and RP-HPLC methods offer simpler, more accessible alternatives for routine quality control of pharmaceutical formulations. The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. This guide presents the validation parameters of each method in standardized tables for straightforward comparison and provides detailed experimental protocols to facilitate their implementation.

Data Presentation: A Comparative Analysis of Zofenopril Assay Validation Parameters

The following tables summarize the key validation parameters for three distinct Zofenopril assay methodologies as reported in peer-reviewed literature. It is important to note that these data were generated in separate, single-laboratory validation studies and do not represent a direct inter-laboratory comparison.

Table 1: Performance Characteristics of an LC-MS/MS Method for Zofenopril and Zofenoprilat in Human Plasma [1]

ParameterZofenoprilZofenoprilat
Linearity Range 1 - 300 ng/mL2 - 600 ng/mL
Intra-assay Precision (%RSD) < 10%< 10%
Inter-assay Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) > 84.8%> 70.1%
Limit of Quantitation (LOQ) 1 ng/mL2 ng/mL

Table 2: Performance Characteristics of an HPTLC Method for Zofenopril Calcium in Pharmaceutical Formulations [2]

ParameterZofenopril Calcium
Linearity Range 0.5 - 10 µ g/band
Intra-day Precision (%RSD) Not explicitly stated, but method compared favorably with HPLC
Inter-day Precision (%RSD) Not explicitly stated, but method compared favorably with HPLC
Accuracy (% Recovery) Not explicitly stated, but method compared favorably with HPLC
Limit of Detection (LOD) 0.025 µ g/band
Limit of Quantitation (LOQ) 0.5 µ g/band

Table 3: Performance Characteristics of an RP-HPLC Method for Zofenopril in Pharmaceutical Preparations [3]

ParameterZofenopril
Linearity Range 1.0 - 70.0 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 1.5%
Accuracy (% Recovery) 99.42% - 100.67%
Limit of Detection (LOD) 0.129 µg/mL
Limit of Quantitation (LOQ) 0.292 µg/mL

Zofenopril's Mechanism of Action: A Signaling Pathway Overview

Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, zofenoprilat.[4] Zofenoprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][5] By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4][5] This leads to vasodilation and a reduction in blood pressure.[4] Additionally, the inhibition of ACE leads to an increase in the levels of bradykinin, a vasodilator, further contributing to the antihypertensive effect.[4]

Zofenopril_Mechanism_of_Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Degradation AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibition Bradykinin Bradykinin (active vasodilator) Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Zofenopril's dual action on the RAAS and bradykinin pathway.

A Generalized Workflow for Inter-Laboratory Cross-Validation of a Zofenopril Assay

A cross-validation study is essential to ensure that an analytical method produces comparable results across different laboratories. This is crucial when, for example, a clinical trial is conducted at multiple sites. The following workflow outlines the key steps for a cross-validation of a Zofenopril bioanalytical assay.

Cross_Validation_Workflow Start Start: Establish a Standardized Protocol Prepare_Samples Prepare and Distribute Validation Samples (QCs and incurred samples) Start->Prepare_Samples Lab_A_Analysis Laboratory A: Analyze Samples Prepare_Samples->Lab_A_Analysis Lab_B_Analysis Laboratory B: Analyze Samples Prepare_Samples->Lab_B_Analysis Data_Submission Submit Data to a Centralized Coordinator Lab_A_Analysis->Data_Submission Lab_B_Analysis->Data_Submission Statistical_Analysis Statistical Analysis: Compare Results Between Labs (e.g., Bland-Altman plot, t-test) Data_Submission->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Successful_Validation Successful Cross-Validation Acceptance_Criteria->Successful_Validation Criteria Met Investigation Investigate Discrepancies and Re-validate Acceptance_Criteria->Investigation Criteria Not Met

A typical workflow for a two-laboratory cross-validation study.

Experimental Protocols

This section provides an overview of the methodologies for the three Zofenopril assays discussed. For full details, please refer to the cited publications.

LC-MS/MS Method for Zofenopril and Zofenoprilat in Human Plasma[1]
  • Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of zofenopril and its active metabolite, zofenoprilat, in human plasma.

  • Sample Preparation:

    • Plasma samples were treated with N-ethylmaleimide (NEM) to protect the free sulfhydryl groups of zofenoprilat and its internal standard from oxidative degradation, forming succinimide derivatives.

    • The compounds and their corresponding fluorine-substituted internal standards were extracted from the plasma using toluene.

    • The organic layer was evaporated to dryness and the residue was reconstituted for analysis.

  • Chromatographic Conditions:

    • Instrumentation: A triple-stage-quadrupole mass spectrometer operating in the negative ion spray ionization mode.

    • Chromatographic separation was performed, though the specific column and mobile phase composition are not detailed in the abstract.

  • Quantification: The method was validated over a concentration range of 1-300 ng/ml for zofenopril and 2-600 ng/ml for zofenoprilat.

HPTLC Method for Zofenopril Calcium in Pharmaceutical Formulations[2]
  • Objective: To develop and validate a simple, selective, and sensitive HPTLC method for the simultaneous determination of zofenopril calcium and hydrochlorothiazide in pharmaceutical formulations.

  • Sample Preparation:

    • Tablets containing Zofenopril calcium were crushed and a portion of the powder was extracted with a suitable solvent.

    • The resulting solution was filtered and applied to the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Mobile Phase: Ethyl acetate-glacial acetic acid-triethylamine (10 + 0.1 + 0.1, v/v/v).

    • Detection: Densitometric scanning at 270 nm.

  • Quantification: Calibration curves were constructed for Zofenopril in the range of 0.5-10 µ g/band using a polynomial regression.

RP-HPLC Method for Zofenopril in Pharmaceutical Preparations[3]
  • Objective: To develop and validate a simple, selective, and precise reversed-phase liquid chromatographic method for the simultaneous determination of zofenopril and hydrochlorothiazide in pharmaceutical preparations.

  • Sample Preparation:

    • Tablets were accurately weighed and finely powdered.

    • A portion of the powder equivalent to a single dose was dissolved in the mobile phase, sonicated, and diluted to a known volume.

    • The solution was filtered prior to injection.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol and water (pH 2.5 with H3PO4).

    • Detection: UV-vis detector at 270 nm.

  • Quantification: An external calibration curve was used for quantification, with linearity established in the range of 1.0-70.0 µg/mL for Zofenopril.

Conclusion

The selection of an appropriate analytical method for Zofenopril is a critical step in both research and quality control settings. The LC-MS/MS method offers unparalleled sensitivity for bioanalytical applications, while HPTLC and RP-HPLC provide robust and accessible alternatives for the analysis of pharmaceutical dosage forms. While this guide provides a comparative overview based on existing literature, a formal inter-laboratory cross-validation study would be invaluable to establish the interchangeability of these methods and ensure data consistency across different research and manufacturing sites. The provided workflow for cross-validation serves as a foundational template for such an endeavor. Researchers are encouraged to consult the original publications for more in-depth information on the specific methodologies.

References

Zofenopril-d5 Versus Structural Analogue as an Internal Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril and its active metabolite Zofenoprilat in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Zofenopril-d5, and various structural analogues. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their bioanalytical needs.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] However, the availability and cost of SIL standards can sometimes lead researchers to consider structural analogues as an alternative.

This guide will delve into the performance characteristics of both approaches, supported by experimental data from published literature on Zofenopril analysis.

Performance Comparison: this compound vs. Structural Analogues

Table 1: Comparison of Bioanalytical Method Performance for Zofenopril

ParameterMethod Using Structural Analogue ISMethod Advocating for SIL IS
Internal Standard Fosinopril Sodium[2]General findings for SIL IS[1][3]
Analyte(s) Zofenopril, ZofenoprilatZofenopril, Zofenoprilat
Linearity Range Zofenopril: 0.1052–1052 ng/mLZofenoprilat: 0.2508–2508 ng/mL[2]Expected to be similar or better
Correlation Coefficient (r²) > 0.995[2]Typically ≥ 0.99
Precision (Intra- and Inter-batch) < 14%[2]Generally improved over structural analogues[3]
Accuracy (Intra- and Inter-batch) < 14%[2]Generally improved over structural analogues[3]
Mean Extraction Recovery Zofenopril: 93.5%Zofenoprilat: 92.5%[2]SIL IS co-elutes and experiences similar recovery, thus providing better correction for variability.[4]
Lower Limit of Quantitation (LLOQ) Zofenopril: 1 ng/mLZofenoprilat: 2 ng/mL (using fluorinated analogue)[5]Dependent on instrument sensitivity, but SIL IS can help achieve lower LLOQs due to reduced variability.

Table 2: Examples of Structural Analogue Internal Standards Used for Zofenopril Analysis

Internal StandardRationale for Use / CommentsReference
Fosinopril Sodium Another ACE inhibitor with structural similarities to Zofenopril.[2]
Fluorine Derivatives Fluorinated analogues of Zofenopril and Zofenoprilat were used.[5]
Diazepam A structurally dissimilar compound, which is less ideal as it may not effectively mimic the behavior of Zofenopril during analysis.[6][7]

The data suggests that while methods using structural analogues like Fosinopril can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard like this compound is generally preferred to enhance precision and accuracy.[3] SILs are particularly advantageous in complex biological matrices where significant variability in extraction recovery and matrix effects can occur.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for the analysis of Zofenopril using a structural analogue internal standard.

Method 1: LC-MS/MS Analysis of Zofenopril and Zofenoprilat using Fosinopril Sodium as IS[2]
  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (Fosinopril Sodium).

    • Perform a single liquid-liquid extraction step using methyl tert-butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Phenyl-hexyl column (5µm, 250mm × 4.6mm i.d.)

    • Mobile Phase: Methanol and water (95:5, v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: Not specified.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Not specified.

Method 2: LC-MS-MS Analysis of Zofenopril and Zofenoprilat using Fluorine Derivatives as IS[5]
  • Sample Preparation:

    • To prevent oxidative degradation, treat plasma samples with N-ethylmaleimide (NEM) to protect the free sulfhydryl groups of Zofenoprilat and its corresponding internal standard.

    • Add the fluorine derivative internal standards.

    • Extract the compounds from plasma with toluene.

    • Evaporate the organic layer and reconstitute the dried extract.

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Instrument: Triple-stage-quadrupole instrument.

    • Ionization Mode: Negative ion spray ionization.

    • Monitoring Mode: Not specified.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a drug, such as Zofenopril, in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound or Analogue) Sample->Spike_IS Aliquot Extraction Extraction (e.g., LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A generalized workflow for quantitative bioanalysis using an internal standard.

Conclusion

The choice between this compound and a structural analogue as an internal standard depends on the specific requirements of the bioanalytical assay.

  • This compound (Stable Isotope-Labeled IS): This is the preferred choice for achieving the highest levels of accuracy and precision. Its nearly identical chemical and physical properties to Zofenopril ensure it effectively tracks the analyte through sample preparation and analysis, compensating for matrix effects and other sources of variability. While potentially more expensive and with longer synthesis timelines if not commercially available, the improved data quality often justifies the investment, particularly for regulated studies.

  • Structural Analogue IS (e.g., Fosinopril): A carefully selected structural analogue can be a viable alternative when a SIL is not feasible. The analogue should closely mimic the physicochemical properties of Zofenopril. However, even with a close analogue, differences in extraction recovery, chromatographic retention, and ionization efficiency can lead to greater variability and potential inaccuracies compared to a SIL. Less ideal structural analogues, such as diazepam, should be used with caution as their ability to compensate for analytical variability is limited.

For researchers and drug development professionals, the use of this compound is strongly recommended to ensure the robustness and reliability of bioanalytical data, ultimately leading to more confident decision-making in pharmacokinetic and toxicokinetic studies.

References

Accuracy and precision assessment of Zofenopril quantification with Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Accuracy and Precision Using Zofenopril-d5 as an Internal Standard in LC-MS/MS Methods Compared to Alternative Analytical Techniques.

This guide provides a detailed comparison of analytical methods for the quantification of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. The focus is on the accuracy and precision of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods utilizing a deuterated internal standard, this compound, benchmarked against other LC-MS/MS and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Zofenopril Quantification

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat. Accurate and precise quantification of both Zofenopril and Zofenoprilat in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing and instrument response.[1]

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of Zofenopril, providing a clear comparison of their accuracy, precision, and other validation parameters.

Table 1: Performance Characteristics of LC-MS/MS Methods for Zofenopril Quantification

ParameterMethod A: LC-MS/MS with Fluorinated Internal Standard[2]Method B: LC-MS/MS with Diazepam Internal Standard[3][4]
Analyte(s) Zofenopril and ZofenoprilatZofenopril and Zofenoprilat
Internal Standard Fluorine derivatives of Zofenopril and ZofenoprilatDiazepam
Linearity Range Zofenopril: 1-300 ng/mL; Zofenoprilat: 2-600 ng/mLZofenopril: 0.1052-1052 ng/mL; Zofenoprilat: 0.2508-2508 ng/mL
Lower Limit of Quantitation (LLOQ) Zofenopril: 1 ng/mL; Zofenoprilat: 2 ng/mLNot explicitly stated, but method was validated for specificity and LLOQ.
Intra-assay Precision < 10%Validated and found to be precise.
Inter-assay Precision < 10%Validated and found to be precise.
Accuracy < 10%Validated and found to be accurate.
Extraction Recovery Zofenopril: 84.8%; Zofenoprilat: 70.1%Not explicitly stated.

Table 2: Performance Characteristics of HPLC-UV/DAD Method for Zofenopril Quantification

ParameterMethod C: RP-HPLC with UV-Vis Detection[5]
Analyte(s) Zofenopril and Hydrochlorothiazide
Internal Standard Not specified (External Standard Calibration)
Linearity Range 1.0-70.0 µg/mL
Limit of Detection (LOD) 0.129 µg/mL
Limit of Quantitation (LOQ) 0.292 µg/mL
Intra-day Precision < 1.5%
Inter-day Precision < 1.5%
Accuracy (as Recovery) 99.42% - 100.67%

Discussion of Comparative Data

The use of a deuterated internal standard like this compound is highly advantageous in LC-MS/MS methods. Although not explicitly detailed in the provided search results with performance data, the principle of using a stable isotope-labeled internal standard is to mimic the analyte's behavior during sample preparation and ionization, thus providing the most accurate and precise quantification.

From the data available, the LC-MS/MS methods (A and B) offer significantly lower limits of quantitation (in the ng/mL range) compared to the HPLC-UV/DAD method (in the µg/mL range).[2][5] This makes LC-MS/MS the method of choice for pharmacokinetic studies where low concentrations of the drug and its metabolite are expected.

Method A, which uses a fluorinated analog as an internal standard, demonstrates excellent precision and accuracy, with both intra- and inter-assay variations being less than 10%.[2] Method C, the HPLC-UV/DAD method, also shows very high precision (<1.5%) and accuracy (recoveries between 99.42% and 100.67%).[5] However, its higher LLOQ makes it more suitable for the analysis of pharmaceutical formulations rather than for bioanalysis where sensitivity is paramount.

Experimental Protocols

LC-MS/MS Method for Zofenopril and Zofenoprilat in Human Plasma (Method A)

  • Sample Preparation: To prevent oxidative degradation, the free sulfhydryl groups of Zofenoprilat and its internal standard are protected by treatment with N-ethylmaleimide (NEM). The compounds, along with their fluorine derivative internal standards, are then extracted from plasma using toluene.[2]

  • Chromatography: The reconstituted dried extracts are analyzed chromatographically.[2]

  • Mass Spectrometry: Detection is performed using a triple-stage-quadrupole instrument operating in the negative ion spray ionization mode.[2]

LC-MS/MS Method for Zofenopril and Zofenoprilat in Human Plasma (Method B)

  • Sample Preparation: 1,4-Dithiothreitol is used as a reducing agent to release and stabilize the thiol group of Zofenoprilat. This is followed by a liquid-liquid extraction with methyl tert-butyl ether under acidic conditions. Diazepam is used as the internal standard.[3][4]

  • Chromatography: The analysis is carried out on an Agilent ZORBAX Eclipse XDB-C8 column. The mobile phase is an isocratic mixture of methanol and 0.1% formic acid solution (85:15, v/v) at a flow rate of 0.2 mL/min.[3]

  • Mass Spectrometry: A triple-quadrupole tandem mass spectrometer with positive electrospray ionization is used for detection.[3]

RP-HPLC-UV/DAD Method for Zofenopril (Method C)

  • Chromatography: The separation is performed on a C18 column using a gradient mobile phase of methanol and water (pH 2.5 with H3PO4).[5]

  • Detection: An ultraviolet-visible detector is used, with monitoring at 270 nm.[5]

  • Quantitation: Quantification is achieved using an external standard calibration curve.[5]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Zofenopril using an LC-MS/MS method with an internal standard.

Zofenopril_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation/ Liquid-Liquid Extraction Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection ESI->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Data Acquisition Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (from Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: Workflow for Zofenopril quantification via LC-MS/MS.

References

Bioanalytical Method Comparison: Linearity and LLOQ for Zofenopril Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Zofenopril, the selection of a robust and sensitive bioanalytical method is paramount. This guide provides a comparative overview of published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Zofenopril in human plasma, with a focus on linearity and the lower limit of quantification (LLOQ). While the ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte, such as Zofenopril-d5, published methods have utilized various internal standards. This guide will present data from a highly sensitive method using a fluorine-substituted analog as the internal standard and compare it with other methods.

Performance Comparison of LC-MS/MS Methods for Zofenopril

The following table summarizes the key performance characteristics of different LC-MS/MS methods developed for the quantification of Zofenopril in human plasma.

Method ReferenceInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Nedjar et al., 2000[1]Fluorine Derivative1 - 3001> 0.99
Shein-Chung et al., 2011[2]Fosinopril0.1052 - 10520.1052> 0.995
Zhang et al., 2015[3]DiazepamNot specified in abstractNot specified in abstractNot specified in abstract

Note: While this compound is the ideal deuterated internal standard for Zofenopril analysis, the detailed method presented below utilizes a fluorine derivative, demonstrating excellent sensitivity and linearity. The principles of the method, however, are directly applicable to a method using this compound.

Experimental Protocol: LC-MS/MS Determination of Zofenopril

This section details the experimental protocol adapted from the method published by Nedjar et al. (2000), which provides a robust framework for the quantification of Zofenopril in human plasma.[1]

Sample Preparation
  • Plasma Collection: Human plasma samples are collected and stored at -20°C until analysis.

  • Internal Standard Spiking: To 1 mL of plasma, add the internal standard (in this case, a fluorine derivative of Zofenopril).

  • Protection of Thiol Groups: To prevent the oxidation of the sulfhydryl group of Zofenoprilat (the active metabolite), the plasma samples are treated with N-ethylmaleimide (NEM).

  • Liquid-Liquid Extraction: The analytes are extracted from the plasma using toluene.

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.8 mL/min.

  • Injection Volume: 20 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Zofenopril and the internal standard.

Experimental Workflow for Linearity and LLOQ Determination

The following diagram illustrates the typical workflow for establishing the linearity and LLOQ of a bioanalytical method for Zofenopril.

G cluster_prep Preparation of Calibration Standards & QCs cluster_analysis Sample Analysis cluster_data Data Processing & Evaluation A Prepare Stock Solutions (Zofenopril & IS) B Prepare Calibration Standards (Spiking blank plasma) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High, LLOQ) A->C D Sample Preparation (Extraction) B->D C->D E LC-MS/MS Analysis D->E F Generate Calibration Curve (Peak Area Ratio vs. Concentration) E->F G Determine Linearity (Correlation Coefficient, r²) F->G H Determine LLOQ (Signal-to-Noise Ratio & Precision/Accuracy) F->H

Workflow for Linearity and LLOQ Determination.

Signaling Pathway and Logical Relationships

The quantification of Zofenopril using an internal standard like this compound in an LC-MS/MS system relies on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantitative Result Zofenopril Zofenopril (Analyte) Extraction Extraction Zofenopril->Extraction Zofenopril_d5 This compound (Known Amount) Zofenopril_d5->Extraction LC_Separation LC Separation Extraction->LC_Separation Co-elution MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Differential m/z

Logical flow of isotope dilution mass spectrometry.

References

Zofenopril-d5: A Comparative Guide to Inter-day and Intra-day Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical precision of Zofenopril, with a focus on the anticipated performance of its deuterated stable isotope, Zofenopril-d5, as an internal standard in bioanalytical methods. While direct, published inter-day and intra-day precision data for this compound is not extensively available, this document compiles and compares precision data from validated bioanalytical methods for Zofenopril and other compounds where deuterated internal standards have been employed. This comparative analysis will demonstrate the expected high precision and reliability of this compound in quantitative studies.

Executive Summary

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards co-elute with the analyte and exhibit identical chemical and physical properties during sample preparation and analysis, effectively compensating for variability and leading to high precision and accuracy. This guide presents data from studies on Zofenopril and its active metabolite, Zofenoprilat, alongside data from methods utilizing deuterated internal standards for other analytes to project the performance of this compound. The presented data underscores the superior precision achievable with deuterated standards, making this compound the recommended choice for pharmacokinetic, bioequivalence, and other drug development studies requiring the highest level of analytical rigor.

Data Presentation: Comparative Precision of Analytical Methods

The following tables summarize the inter-day and intra-day precision data from various validated bioanalytical methods for Zofenopril and other relevant compounds. Precision is expressed as the relative standard deviation (%RSD).

Table 1: Inter-day and Intra-day Precision of Zofenopril Analysis Using Various Internal Standards

AnalyteInternal StandardMatrixConcentration Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
ZofenoprilFluorine DerivativeHuman Plasma1 - 300< 10%< 10%[1]
ZofenoprilatFluorine DerivativeHuman Plasma2 - 600< 10%< 10%[1]
ZofenoprilDiazepamHuman PlasmaNot Specified< 15%< 15%[2][3]
ZofenoprilatDiazepamHuman PlasmaNot Specified< 15%< 15%[2][3]
ZofenoprilFosinopril SodiumHuman Plasma0.1052 - 1052< 14%< 14%[4]
ZofenoprilatFosinopril SodiumHuman Plasma0.2508 - 2508< 14%< 14%[4]

Table 2: Inter-day and Intra-day Precision of Various Analytes Using Deuterated Internal Standards

AnalyteDeuterated Internal StandardMatrixConcentration LevelsIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Amlodipine, Valsartan, HydrochlorothiazideAML-D4, VAL-D3, HCTZ-D2 C13Human PlasmaVarious< 10%< 10%[5]
LapatinibLapatinib-d3Cancer Patient Plasma5 - 4000 ng/mL< 11%< 11%
19 Antiepileptic Drugs14 Stable Isotope Labeled ISHuman PlasmaVariousNot specifiedNot specified[6]

Analysis: The data in Table 1 demonstrates good precision for Zofenopril analysis using various non-isotopic internal standards, with %RSD values generally below 15%. Table 2 showcases the consistently high precision achieved with deuterated internal standards for a range of analytes, with %RSD values often below 10%. It is therefore projected that the use of this compound as an internal standard for Zofenopril analysis would yield inter-day and intra-day precision with %RSD values well within the accepted regulatory limits of 15%, and likely closer to or below 10%.

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Zofenopril in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, into which this compound would be incorporated as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Internal Standard Spiking: To 200 µL of human plasma, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Acidification: Add 50 µL of 1M HCl to each sample and vortex for 30 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortexing and Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zofenopril: To be determined (e.g., precursor ion -> product ion)

    • This compound: To be determined (e.g., precursor ion+5 -> product ion)

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Mandatory Visualizations

Zofenopril Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Zofenopril is a prodrug that is hydrolyzed to its active metabolite, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[7] By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II.[3][7] This leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure.[3][7]

G Zofenopril Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Zofenopril Zofenopril Zofenoprilat Zofenoprilat (Active) Zofenopril->Zofenoprilat Hydrolysis Zofenoprilat->ACE Inhibits

Caption: Zofenopril's mechanism of action via ACE inhibition.

Experimental Workflow for Zofenopril Bioanalysis

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Zofenopril from plasma samples using an internal standard like this compound.

G Bioanalytical Workflow for Zofenopril start Plasma Sample Collection step1 Add this compound (Internal Standard) start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Evaporation & Reconstitution step2->step3 step4 LC-MS/MS Analysis step3->step4 end Data Processing & Quantification step4->end

Caption: A typical experimental workflow for Zofenopril analysis.

References

Zofenopril vs. Ramipril: A Comparative Analysis of Efficacy in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical evidence reveals nuances in the therapeutic profiles of two widely used ACE inhibitors, Zofenopril and Ramipril. While both drugs effectively manage cardiovascular conditions by inhibiting the renin-angiotensin-aldosterone system, emerging data, primarily from the landmark SMILE-4 study, suggests potential advantages for Zofenopril, particularly in patients following acute myocardial infarction with left ventricular dysfunction.

This guide provides a comprehensive comparison of the clinical efficacy of Zofenopril and Ramipril, presenting quantitative data from key studies, detailing experimental protocols, and illustrating the underlying pharmacological pathways.

Data Presentation: Head-to-Head Clinical Trial Insights

The most direct comparison between Zofenopril and Ramipril comes from the SMILE-4 (Survival of Myocardial Infarction Long-term Evaluation) study , a phase IIIb, randomized, double-blind, parallel-group, multicenter European trial. This study provides the cornerstone of evidence for comparing the two drugs in a high-risk patient population.

Outcome MeasureZofenopril GroupRamipril GroupOdds Ratio (OR) [95% CI]P-valueCitation
Primary Endpoint (1-year combined occurrence of death or cardiovascular hospitalization) Significantly Reduced0.70 [0.51-0.96]0.028[1][2]
Cardiovascular Hospitalization (1-year) Significantly Reduced0.64 [0.46-0.88]0.006[1][2]
Mortality Rate (1-year) Not Significantly Different1.51 [0.70-3.27]0.293[1][2]
Primary Endpoint (5-year follow-up) 27.8%43.8%0.65 [0.43-0.98]0.041[3]
Cardiovascular Hospitalization (5-year follow-up) Significantly Reduced0.61 [0.37-0.99]0.047[3]
Mortality Rate (5-year follow-up) Not Significantly Different0.75 [0.36-1.59]0.459[3]

A retrospective study in a Chinese population with acute myocardial infarction and systolic dysfunction also reported favorable outcomes for Zofenopril compared to Ramipril over a one-year treatment period.

Outcome Measure (1-year)Zofenopril Cohort (n=191)Ramipril Cohort (n=256)P-valueCitation
Hospitalization for Cardiovascular Disease 25% (47 patients)40% (97 patients)0.002[2]
Mortality 2% (3 patients)6% (14 patients)0.043[2]

In terms of adverse effects, a lower incidence of dry cough and anemia was reported in the Zofenopril cohort in the same retrospective study[2].

Experimental Protocols: The SMILE-4 Study

The SMILE-4 study provides a robust framework for understanding the comparative efficacy of Zofenopril and Ramipril.

Objective: To compare the safety and efficacy of Zofenopril and Ramipril, in combination with acetylsalicylic acid (ASA), in patients with left ventricular dysfunction following acute myocardial infarction (AMI).[1][2]

Study Design: A phase IIIb, randomized, double-blind, parallel-group, multicenter, European study.[1][2]

Patient Population: 771 patients with left ventricular dysfunction (defined as clinical signs of heart failure or a left ventricular ejection fraction <45%) following AMI.[1][2]

Treatment Arms:

  • Zofenopril Group: Zofenopril 60 mg/day plus ASA 100 mg/day.[1][2]

  • Ramipril Group: Ramipril 10 mg/day plus ASA 100 mg/day.[1][2]

Primary Endpoint: The combined occurrence of death or hospitalization for cardiovascular causes at 1 year.[1][2]

Secondary Endpoints: Included individual components of the primary endpoint and other cardiovascular events.

Duration: 1-year follow-up, with a subsequent 5-year follow-up of a subset of patients.[1][3]

Mandatory Visualization: Signaling Pathways

The differential effects of Zofenopril and Ramipril can be partly attributed to their distinct molecular structures and their impact on cellular signaling pathways. Both are angiotensin-converting enzyme (ACE) inhibitors, but Zofenopril possesses a unique sulfhydryl (-SH) group, which is absent in Ramipril. This structural difference may confer additional cardioprotective benefits beyond simple ACE inhibition.

ACE_Inhibitor_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACE_Inhibition ACE Inhibition cluster_Zofenopril_Specific Zofenopril-Specific Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone Zofenopril Zofenopril ACE_Inhibition ACE Inhibition Zofenopril->ACE_Inhibition Sulfhydryl_Group Sulfhydryl (-SH) Group Zofenopril->Sulfhydryl_Group Ramipril Ramipril Ramipril->ACE_Inhibition ACE_Inhibition->AngiotensinII Antioxidant Antioxidant Effects (Free Radical Scavenging) Sulfhydryl_Group->Antioxidant NO_H2S Increased NO and H2S Bioavailability Sulfhydryl_Group->NO_H2S Vasodilation_Cardioprotection Enhanced Vasodilation & Cardioprotection Antioxidant->Vasodilation_Cardioprotection NO_H2S->Vasodilation_Cardioprotection

Figure 1: ACE Inhibitor Signaling Pathway

The diagram above illustrates the common mechanism of action of Zofenopril and Ramipril through the inhibition of the Angiotensin-Converting Enzyme (ACE), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). It also highlights the additional proposed cardioprotective mechanisms of Zofenopril, mediated by its sulfhydryl group.

Experimental_Workflow cluster_Patient_Selection Patient Selection cluster_Randomization Randomization cluster_Follow_Up Follow-Up cluster_Endpoint_Analysis Endpoint Analysis Patient_Pool Patients with Acute Myocardial Infarction and Left Ventricular Dysfunction (LVD) Randomize Randomization Patient_Pool->Randomize Zofenopril_Arm Zofenopril (60 mg/day) + ASA (100 mg/day) Randomize->Zofenopril_Arm Ramipril_Arm Ramipril (10 mg/day) + ASA (100 mg/day) Randomize->Ramipril_Arm Follow_Up_1Y 1-Year Follow-up Zofenopril_Arm->Follow_Up_1Y Ramipril_Arm->Follow_Up_1Y Follow_Up_5Y 5-Year Follow-up (subset) Follow_Up_1Y->Follow_Up_5Y Primary_Endpoint Primary Endpoint: Combined Death or CV Hospitalization Follow_Up_1Y->Primary_Endpoint Follow_Up_5Y->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Individual outcomes

Figure 2: SMILE-4 Study Workflow

This diagram outlines the experimental workflow of the SMILE-4 clinical trial, from patient selection and randomization to treatment and endpoint analysis.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Zofenopril-d5, a deuterated form of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. Adherence to these protocols is critical to protect both laboratory personnel and the environment.

This compound, used as a high-quality reference standard in analytical and quality control applications, requires careful handling due to the potential environmental hazards of its parent compound, Zofenopril.[1][2][3] Safety data sheets for Zofenopril calcium indicate that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5] Therefore, improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited to prevent contamination of water systems.[4][6]

Key Hazard Information for Zofenopril Compounds

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral ToxicityHarmful if swallowed.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[5]
Acute Aquatic ToxicityVery toxic to aquatic life.Avoid release to the environment. Collect spillage.[5]
Chronic Aquatic ToxicityVery toxic to aquatic life with long lasting effects.Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

This protocol outlines the approved method for the disposal of this compound in a laboratory setting. The primary principle is to treat this compound as a hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE as specified in the Safety Data Sheet (SDS), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this compound with other waste streams unless compatible. It is best practice to collect halogenated and non-halogenated solvent wastes separately.[7]

  • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[7]

  • Keep the waste container closed at all times except when adding waste.[8]

3. Handling and Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be away from general lab traffic and sources of ignition.[5]

  • Ensure secondary containment, such as a tray, is used to capture any potential leaks.[7]

4. Decontamination of Empty Containers:

  • Any container that held this compound must be considered hazardous waste.

  • For "empty" containers of acutely hazardous waste, triple rinsing with a suitable solvent is required.[7]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.[10]

  • After triple rinsing, deface or remove the original label from the container before disposing of it as regular trash.[8]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor.

  • Most pharmaceutical and hazardous chemical waste is treated by incineration at a permitted facility.[11][12]

  • Ensure all necessary paperwork and manifests are completed in accordance with institutional and regulatory requirements, such as those from the Environmental Protection Agency (EPA).[11][13]

This compound Disposal Workflow

G This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Triple Rinse Empty Containers Collect Rinsate as Hazardous Waste start->decontaminate segregate Segregate Waste into a Labeled Hazardous Waste Container ppe->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store contractor Arrange for Pickup by Licensed Hazardous Waste Contractor store->contractor decontaminate->segregate end End: Final Disposal (Typically Incineration) contractor->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Zofenopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Zofenopril-d5.

This compound is the deuterated form of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] While the toxicological properties of this compound have not been fully investigated, it should be handled as a hazardous substance, similar to its non-deuterated counterpart, Zofenopril calcium, which is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2][3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to avoid all personal contact, including inhalation.[2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesChemical goggles with side-shields.
Hand Protection GlovesNitrile or PVC gloves are recommended. Double gloving should be considered. Regularly inspect gloves for wear and/or degradation.[2]
Body Protection Lab Coat/CoverallsFor quantities up to 500 grams, a laboratory coat is suitable. For larger quantities, a disposable low-permeability coverall is recommended.[2]
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved particulate respirator should be used, especially if dust may be generated.[2][3]
Foot Protection Shoe CoversProtective shoe covers should be worn.[2]
Head Protection Head CoveringA head covering is recommended.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed once understood Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Weighing Weighing (in ventilated enclosure if dusty) Prepare Workspace->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Performing Experiment Performing Experiment Dissolving->Performing Experiment Decontaminate Decontaminate Work Surfaces Performing Experiment->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste Doff PPE->Dispose Waste This compound Disposal Workflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal Collect Solid Waste Collect Solid Waste in Labeled, Sealed Containers Store Securely Store Waste in a Designated, Secure Area Collect Solid Waste->Store Securely Collect Liquid Waste Collect Contaminated Solvents and Wash Water Separately Collect Liquid Waste->Store Securely Consult Authority Consult with Waste Management Authority Store Securely->Consult Authority Arrange Pickup Arrange for Pickup by a Licensed Waste Disposal Service Consult Authority->Arrange Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.